molecular formula C20H23F2N3O B032586 Isopyrazam CAS No. 881685-58-1

Isopyrazam

Cat. No.: B032586
CAS No.: 881685-58-1
M. Wt: 359.4 g/mol
InChI Key: XTDZGXBTXBEZDN-UHFFFAOYSA-N
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Description

Isopyrazam is a broad-spectrum, systemic fungicide belonging to the chemical class of pyrazole carboxamides. Its primary research value lies in its potent activity as a succinate dehydrogenase inhibitor (SDHI), effectively blocking cellular energy production in fungal pathogens by targeting Complex II of the mitochondrial electron transport chain. This mechanism makes it a critical tool for studying disease control in a wide range of crops, particularly against major assomycete fungi such as Zymoseptoria tritici in cereals and Venturia inaequalis in fruit trees. Researchers utilize this compound to investigate fungal resistance mechanisms, develop robust integrated pest management (IPM) strategies, and assess the efficacy and environmental fate of SDHI fungicides. Its systemic properties allow for studies on protective and curative action, offering insights into optimal application timings and plant-pathogen interactions. This product is intended for analytical and research purposes in controlled laboratory settings.

Properties

IUPAC Name

3-(difluoromethyl)-1-methyl-N-(11-propan-2-yl-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c1-10(2)16-12-7-8-13(16)17-11(12)5-4-6-15(17)23-20(26)14-9-25(3)24-18(14)19(21)22/h4-6,9-10,12-13,16,19H,7-8H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDZGXBTXBEZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058208
Record name Isopyrazam
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Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

881685-58-1
Record name Isopyrazam
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URL https://commonchemistry.cas.org/detail?cas_rn=881685-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopyrazam [ISO]
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Record name Isopyrazam
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Record name Reaction mass of 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9RS)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide and of 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9SR)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide; isopyrazam
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Discovery and Development of Isopyrazam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Isopyrazam is a broad-spectrum foliar fungicide developed by Syngenta, belonging to the chemical class of pyrazole carboxamides. It exhibits potent activity against a wide range of fungal pathogens by inhibiting the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its synthesis, mode of action, biological efficacy, and key experimental methodologies.

Chemical Synthesis

The synthesis of this compound involves the coupling of two key intermediates: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and 9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine. The technical material is an isomeric mixture of the syn-isomer (approximately 70-100%) and the anti-isomer (approximately 0-30%)[1].

Synthesis Pathway of this compound Intermediates and Final Product

G cluster_intermediate1 Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid cluster_intermediate2 Synthesis of 9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine cluster_final_product Final Coupling Reaction Difluoroacetoacetic acid ethyl ester Difluoroacetoacetic acid ethyl ester Pyrazole ester intermediate Pyrazole ester intermediate Difluoroacetoacetic acid ethyl ester->Pyrazole ester intermediate 1. Reaction with triethyl orthoformate Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->Pyrazole ester intermediate Methyl hydrazine Methyl hydrazine Methyl hydrazine->Pyrazole ester intermediate 2. Cyclization Hydrolysis Hydrolysis Pyrazole ester intermediate->Hydrolysis Intermediate 1 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Hydrolysis->Intermediate 1 Precursor_A Starting Materials Cycloaddition Cycloaddition Precursor_A->Cycloaddition Intermediate_B Intermediate_B Cycloaddition->Intermediate_B Reduction Reduction Intermediate_B->Reduction Intermediate 2 9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine Reduction->Intermediate 2 Intermediate 1_final 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Amide Coupling Amide Coupling Intermediate 1_final->Amide Coupling Intermediate 2_final 9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine Intermediate 2_final->Amide Coupling This compound This compound Amide Coupling->this compound

Caption: Generalized synthesis pathway for this compound.

Mode of Action: Succinate Dehydrogenase Inhibition

This compound functions as a succinate dehydrogenase inhibitor (SDHI), targeting Complex II of the mitochondrial electron transport chain in fungi. By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate. This disruption of the tricarboxylic acid (TCA) cycle and electron transport chain ultimately leads to the cessation of ATP production, depriving the fungal cells of energy and causing cell death. The unique benzonorbornene moiety in this compound's structure is believed to contribute to its strong binding affinity and efficacy.

Signaling Pathway of this compound's Mode of Action

cluster_mitochondrion Fungal Mitochondrion Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH enters Fumarate Fumarate SDH->Fumarate oxidizes to Ubiquinone Ubiquinone (Q) SDH->Ubiquinone reduces This compound This compound This compound->SDH inhibits Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III ETC Electron Transport Chain Complex_III->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Cell_Death Fungal Cell Death ATP->Cell_Death depletion leads to

Caption: this compound inhibits the fungal respiratory chain.

Biological Efficacy

This compound demonstrates high efficacy against a broad spectrum of fungal pathogens in various crops. Its protective and curative activities have been documented in numerous field and laboratory studies.

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens

Fungal PathogenCropEC50 (µg/mL)Reference
Rhizoctonia solaniRice0.0018 - 0.0336[2]
Podosphaera xanthiiCucumber0.04 (protective), 0.05 (curative)

Table 2: Field Trial Efficacy of this compound Against Key Cereal Pathogens

PathogenCropApplication RateEfficacy (%)Reference
Septoria triticiWheat1000 mL/ha (as SEGURIS® Flexi)High protectant activity[3][4]
Rhynchosporium secalisBarley600 mL/ha (as SEGURIS® Flexi)Effective control[4]
Puccinia striiformisWheat600 mL/ha (as SEGURIS® Flexi)Effective control[4]

Experimental Protocols

1. Mycelial Growth Inhibition Assay

This protocol is used to determine the in vitro efficacy of this compound against fungal pathogens by measuring the inhibition of mycelial growth.

Workflow for Mycelial Growth Inhibition Assay

Prepare_Media Prepare potato dextrose agar (PDA) medium Add_Fungicide Incorporate this compound at various concentrations into molten PDA Prepare_Media->Add_Fungicide Pour_Plates Pour amended PDA into Petri dishes Add_Fungicide->Pour_Plates Inoculate Place a mycelial plug of the target fungus in the center of each plate Pour_Plates->Inoculate Incubate Incubate plates at a suitable temperature in the dark Inoculate->Incubate Measure Measure the colony diameter at regular intervals Incubate->Measure Calculate Calculate the percentage of mycelial growth inhibition Measure->Calculate Determine_EC50 Determine the EC50 value Calculate->Determine_EC50

Caption: Workflow for determining fungicide efficacy in vitro.

Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.

  • Fungicide Incorporation: While the PDA is molten, add stock solutions of this compound to achieve a range of final concentrations. A control with no fungicide is also prepared.

  • Plating: Pour the fungicide-amended and control PDA into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, place a small mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular time points until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • EC50 Determination: Use probit analysis or other statistical software to calculate the Effective Concentration 50 (EC50), which is the concentration of the fungicide that inhibits mycelial growth by 50%.

2. Succinate Dehydrogenase (SDH) Activity Assay

This assay measures the inhibitory effect of this compound on the activity of the SDH enzyme.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from the target fungal species.

  • Reaction Mixture: Prepare a reaction buffer containing a substrate (e.g., succinate) and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).

  • Inhibition Assay: Add varying concentrations of this compound to the reaction mixture containing the isolated mitochondria.

  • Spectrophotometric Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP). The rate of reduction is proportional to the SDH activity.

  • Data Analysis: Calculate the percentage of inhibition of SDH activity for each this compound concentration and determine the IC50 value (the concentration that inhibits enzyme activity by 50%).

3. Generation of Fungicide-Resistant Mutants via UV Mutagenesis

This protocol describes a method for inducing mutations in fungal spores to select for strains with resistance to this compound.

Workflow for UV Mutagenesis and Resistance Screening

Spore_Suspension Prepare a spore suspension of the target fungus UV_Exposure Expose the spore suspension to UV radiation for varying durations Spore_Suspension->UV_Exposure Plating Plate the irradiated spores onto PDA UV_Exposure->Plating Incubation Incubate plates to allow for colony formation Plating->Incubation Selection Transfer individual colonies to PDA plates amended with a selective concentration of this compound Incubation->Selection Isolation Isolate and culture colonies that grow on the this compound-amended media Selection->Isolation Confirmation Confirm the resistance phenotype and determine the level of resistance Isolation->Confirmation

Caption: Generating and selecting fungicide-resistant fungal mutants.

Methodology:

  • Spore Suspension: Prepare a high-concentration spore suspension of the wild-type fungal strain in sterile water.

  • UV Irradiation: Expose a thin layer of the spore suspension in a Petri dish to a UV lamp (254 nm) for different time intervals to achieve a desired kill rate (e.g., 90-99%).

  • Plating and Incubation: Plate the irradiated spore suspension onto PDA plates and incubate in the dark to allow for colony growth.

  • Selection of Mutants: Replica-plate the resulting colonies onto PDA plates containing a discriminatory concentration of this compound (a concentration that inhibits the growth of the wild-type strain).

  • Isolation and Propagation: Isolate the colonies that grow on the this compound-amended media and subculture them to obtain pure cultures of the putative resistant mutants.

  • Confirmation of Resistance: Confirm the resistance of the selected mutants by performing a full dose-response experiment (mycelial growth inhibition assay) to determine their EC50 values and compare them to the wild-type strain.

Conclusion

This compound, developed by Syngenta, represents a significant advancement in the field of SDHI fungicides. Its unique chemical structure, potent mode of action, and broad-spectrum efficacy make it a valuable tool for the management of economically important fungal diseases in a variety of crops. This technical guide has provided a detailed overview of the key scientific and technical aspects of this compound's discovery and development, offering valuable insights for researchers and professionals in the field of crop protection and drug development.

References

Molecular Docking Simulation of Isopyrazam with the SDH Ubiquitin-Binding Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular docking simulation of Isopyrazam, a potent succinate dehydrogenase (SDH) inhibitor, with its target, the ubiquitin-binding site of the SDH enzyme complex. Succinate dehydrogenase is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, making it a prime target for fungicides. This compound's efficacy is largely attributed to its strong interaction with the Qp site (ubiquinone-binding site) of SDH. This guide details the experimental protocols for performing such simulations, presents quantitative data from relevant studies, and visualizes the associated biological pathways and experimental workflows.

Introduction

This compound is a broad-spectrum pyrazole-carboxamide fungicide that effectively controls a range of plant pathogens.[1] Its mode of action is the inhibition of succinate dehydrogenase (SDH), also known as complex II, a key enzyme in cellular respiration.[2] The stereoselective bioactivity of this compound is significantly dependent on the differential binding ability of its isomers to the SDH ubiquitin-binding site.[1][3] This binding site is a cavity formed by the iron-sulfur subunit (SdhB), the cytochrome b560 subunit (SdhC), and the cytochrome b small subunit (SdhD).[1][4] Understanding the molecular interactions between this compound and this binding site is crucial for the development of new, more effective SDHI fungicides and for managing fungicide resistance.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This method is invaluable for studying the interactions between a ligand, such as this compound, and its protein target, providing insights into binding affinity and the key amino acid residues involved in the interaction.

Data Presentation: Quantitative Analysis of this compound-SDH Interaction

Table 1: Inhibitory Activity of this compound against Plant Pathogens

Fungal SpeciesEC50 (μM)Reference
Zymoseptoria tritici0.0281 - 4.53[6]
Fusarium graminearumInsensitive[6]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Molecular Docking Scores of SDHI Fungicides with SDH

FungicideDocking Score (kcal/mol)Key Interacting ResiduesReference (Analogous Systems)
Boscalid-7.5 to -8.5SdhB: Trp, His; SdhC: Ser, Arg; SdhD: Tyr[7]
Fluxapyroxad-8.0 to -9.0SdhB: Trp, Pro; SdhC: Ile, Ser; SdhD: Tyr[7]
Bixafen-8.2 to -9.2SdhB: Trp, His; SdhC: Ser, Arg; SdhD: Tyr[7]
This compound (Predicted)-8.5 to -9.5SdhB: Trp, Pro; SdhC: Ser, Ile; SdhD: TyrInferred from structural similarity and activity

Note: The docking score for this compound is an educated prediction based on its high efficacy and structural similarities to other high-affinity SDHI fungicides. Lower docking scores indicate a higher binding affinity.

Experimental Protocols: Molecular Docking of this compound with SDH

This section provides a detailed methodology for performing a molecular docking simulation of this compound with the SDH ubiquitin-binding site using AutoDock Vina.

Software and Prerequisites
  • Protein Preparation: UCSF Chimera or AutoDock Tools (ADT)

  • Ligand Preparation: ChemDraw, Avogadro, or online tools like PubChem

  • Molecular Docking: AutoDock Vina

  • Visualization: PyMOL or Discovery Studio Visualizer

Step-by-Step Protocol
  • Protein Preparation:

    • Obtain the 3D structure of the SDH complex from the Protein Data Bank (PDB). A suitable template is PDB ID: 2FBW (succinate dehydrogenase from Gallus gallus in complex with carboxin).[4]

    • Load the PDB file into UCSF Chimera or ADT.

    • Remove all water molecules and heteroatoms (except for cofactors like FAD and Fe-S clusters if they are part of the binding site analysis).

    • Add polar hydrogens and assign Gasteiger charges to the protein.

    • Save the prepared protein structure in PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound. This can be done by drawing it in a chemical structure editor and saving it in a 3D format (e.g., MOL2 or SDF) or by downloading it from a chemical database like PubChem.

    • Load the ligand structure into ADT.

    • Detect the rotatable bonds and set the torsion angles.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Identify the ubiquitin-binding site (Qp site) on the SDH complex. This site is located at the interface of the SdhB, SdhC, and SdhD subunits.[4]

    • Key residues defining the binding pocket include His207 (SdhB), Ser27 (SdhC), Arg31 (SdhC), and Tyr83 (SdhD). The hydrophobic environment is shaped by residues like Ile28 (SdhC) and Pro160, Trp163, and Trp164 (SdhB).

    • In ADT, define a grid box that encompasses the entire binding site. A typical grid box size would be 25 x 25 x 25 Å with a spacing of 1.0 Å, centered on the binding pocket.

    • Save the grid parameter file (grid.gpf).

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation. The command will typically be:

    • The grid.conf file contains the coordinates of the grid box center and its dimensions.

    • The --exhaustiveness parameter can be increased to improve the thoroughness of the search (default is 8).

  • Analysis of Results:

    • The output file (results.pdbqt) will contain multiple binding modes of this compound ranked by their binding affinity (in kcal/mol).

    • Visualize the docking results using PyMOL or Discovery Studio Visualizer.

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the SDH binding site for the best-ranked pose.

Mandatory Visualizations

SDH-Ubiquitin Signaling Pathway

The following diagram illustrates the central role of SDH in the mitochondrial electron transport chain and its inhibition by this compound, which disrupts the normal flow of electrons from succinate to ubiquinone.

SDH_Ubiquitin_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Complex_III Complex III Ubiquinol->Complex_III This compound This compound This compound->SDH Inhibition

Caption: SDH inhibition by this compound disrupts the electron transport chain.

Experimental Workflow for Molecular Docking

This diagram outlines the logical steps involved in the molecular docking simulation of this compound with the SDH ubiquitin-binding site.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB_retrieval Retrieve SDH Structure (e.g., 2FBW) Protein_prep Prepare SDH: Remove Water, Add Hydrogens PDB_retrieval->Protein_prep Ligand_prep Prepare this compound 3D Structure Run_docking Execute Docking with AutoDock Vina Ligand_prep->Run_docking Grid_gen Define Grid Box around Ubiquitin-Binding Site Protein_prep->Grid_gen Grid_gen->Run_docking Analyze_poses Analyze Binding Poses and Energies Run_docking->Analyze_poses Visualize Visualize Best Pose and Interactions Analyze_poses->Visualize Report Generate Report Visualize->Report

Caption: Workflow for the molecular docking of this compound with SDH.

Conclusion

The molecular docking simulation of this compound with the SDH ubiquitin-binding site provides critical insights into the mechanism of action of this important fungicide. By understanding the specific interactions at the molecular level, researchers can design more potent and specific SDH inhibitors, contributing to the development of next-generation crop protection agents. The detailed protocols and visualizations provided in this guide serve as a valuable resource for professionals in the field of drug and fungicide development.

References

environmental fate and degradation pathways of Isopyrazam in soil and water

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Isopyrazam in Soil and Water

Introduction

This compound is a broad-spectrum foliar fungicide belonging to the pyrazole-carboxamide class of chemicals. It functions as a succinate dehydrogenase inhibitor (SDHI), disrupting the fungal respiratory chain. This compound is composed of two diastereoisomers, designated as syn- and anti-isomers, both of which are biologically active[1]. Given its widespread application in agriculture, a thorough understanding of its environmental fate, persistence, and degradation pathways in soil and aquatic systems is critical for assessing its ecological impact and ensuring environmental safety. This guide provides a comprehensive technical overview of the transformation and degradation processes of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core pathways.

Environmental Fate in Soil

The persistence and degradation of this compound in the terrestrial environment are governed by a combination of biotic and abiotic processes, with microbial activity playing the most significant role.

Biotic Degradation (Microbial)

Microbial degradation is the primary mechanism for the dissipation of this compound in soil. Studies comparing sterilized and unsterilized soil have shown that the degradation rate is substantially lower in the absence of microbial activity, confirming that microorganisms are crucial for its breakdown[2]. The process is influenced by soil type, organic matter content, and the specific microbial communities present.

The degradation half-lives (DT₅₀) of this compound in soil vary considerably, indicating its generally persistent nature.

Table 1: Aerobic Soil Degradation Half-Lives (DT₅₀) of this compound

Soil Type/ConditionIsomerDT₅₀ (days)Reference
Typical Lab (20°C)Not Specified244[3]
Lab Range (20°C)Not Specified29.8 - 976[3]
Typical FieldNot Specified72[3]
Field RangeNot Specified9.11 - 173[3]
Cinnamon SoilNot Specified82.2[2][4][5]
Red SoilNot Specified141.7[2][4][5]
Black SoilNot Specified120.3[2][4][5]
Field Soil (Tomato)syn-IZM13.6 - 33.0[6]
Field Soil (Tomato)anti-IZM21.7 - 46.2[6]

Several bacterial and fungal strains have been identified as capable of degrading this compound. Bacterial strains, in particular, have demonstrated high efficiency in metabolizing the fungicide.

Table 2: Microbial Degradation Efficiency of this compound by Isolated Strains

Microbial StrainTypeDegradation (%)Time (days)Half-life (days)Reference
Pseudomonas syringaeBacterium86%3521.0[7][8]
Xanthomonas axonopodisBacterium80%3528.1[7][8]
Bacillus sp. A01Bacterium72.9%6Not Reported[4][5]
Aspergillus flavusFungus18%3532.6[7][8]
Aspergillus nigerFungus21%3539.6[7][8]
Aspergillus fumigatusFungus21%3540.7[7][8]
Penicillium chrysogenumFungus18%3544.7[7][8]
Aspergillus terreusFungus11%3556.8[7][8]
Soil Metabolism and Degradation Pathways

The primary microbial degradation pathways for this compound in soil involve oxidation reactions such as hydroxylation, epoxidation, and subsequent dehydration, with evidence suggesting the involvement of cytochrome P450 enzymes[2][4][5]. These reactions primarily target the isopropyl and methanonaphthalene moieties of the molecule. The dissociation of the pyrazole and arylic moieties is another key transformation[7].

Several metabolites have been identified in soil. A major metabolite is 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (M700F002)[3]. Other metabolites formed through microbial action include 3-difluoromethyl-1-methyl-1H-pyrazole-4-amide and 3-difluoromethyl-1H-pyrazole-4-carboxylic acid[7][8].

G cluster_pathways Microbial Degradation Pathways cluster_metabolites Resulting Metabolites parent This compound hydroxylated Hydroxylated this compound parent->hydroxylated Hydroxylation epoxidized Epoxidized this compound parent->epoxidized Epoxidation dehydrated Dehydrated Intermediate hydroxylated->dehydrated Dehydration metabolite1 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-amide hydroxylated->metabolite1 Amide Bond Cleavage epoxidized->metabolite1 Amide Bond Cleavage dehydrated->metabolite1 Amide Bond Cleavage metabolite2 3-(difluoromethyl)-1H- pyrazole-4-carboxylic acid (M700F002) metabolite1->metabolite2 Demethylation & Carboxylation

Microbial degradation pathway of this compound in soil.
Sorption and Mobility

This compound exhibits relatively weak adsorptive interactions with soil particles, a process characterized as physio-sorption[9]. The extent of sorption is dependent on the soil's physicochemical properties, such as organic matter and clay content[9][10]. Desorption studies indicate a degree of irreversibility (hysteresis), suggesting that a fraction of this compound can become strongly bound to soil particles over time, which may contribute to its long-term persistence[11]. Overall, its binding affinity is considered normal, leading to a characterization of low persistence in terms of mobility[9].

Environmental Fate in Water

In aquatic environments, this compound's fate is primarily driven by abiotic photodegradation, as microbial degradation is significantly slower in aquatic systems compared to soil.

Abiotic Degradation

Hydrolysis: Hydrolysis contributes to the degradation of this compound, though it is generally not the most dominant pathway. A minimum half-life of 16.7 days has been reported under laboratory conditions[9].

Photodegradation (Photolysis): Photodegradation is a major pathway for the dissipation of this compound in water. The process is significantly influenced by the presence of sunlight (UV irradiation) and water composition.

Table 3: Photolysis Half-Lives (t₁⸝₂) of this compound in Water

ConditionMediumHalf-lifeReference
Simulated SunlightPurified Water195 hours[9][12][13]
UV IrradiationPurified Water30 minutes[9][12][13]
Simulated Sunlight + NO₃⁻Purified Water46 - 88 hours[9][12][13]
Simulated Sunlight + Fe³⁺Purified Water28 - 51 hours[9][12][13]
Simulated Sunlight + RiboflavinPurified Water13 - 18 hours[9][12][13]
UV IrradiationAcidic Solution (pH 4)~90 minutes (k=0.011 min⁻¹)[9][12][13]
UV IrradiationNeutral Solution (pH 7)~29 minutes (k=0.024 min⁻¹)[9][12][13]
UV IrradiationAlkaline Solution (pH 9)~31 minutes (k=0.022 min⁻¹)[9][12][13]
Biotic Degradation in Aquatic Systems

In contrast to soil, the microbial degradation of this compound in dark water-sediment systems is very slow, with half-lives estimated to be greater than one year[14]. This suggests that direct metabolism by sediment or water-column microorganisms is not a significant loss mechanism. However, degradation rates are accelerated by at least an order of magnitude in the presence of aquatic macrophytes, microalgae, and periphyton, indicating that metabolism by aquatic plants and algae plays an important role in its natural attenuation in complex ecosystems[14].

Aquatic Metabolism and Degradation Pathways

Photodegradation in water proceeds through multiple reaction pathways, leading to the formation of at least nine transformation products (TPs)[9][12]. Key photolytic pathways include the cleavage of C-N bonds, hydroxylation, nitration, demethylation, dehydrofluorination, and photoisomerization[9][12][13].

Critically, some of these photolytic transformation products exhibit higher toxicity to aquatic organisms than the parent this compound molecule. For instance, the defluorinated product (TP 4) and an isomerized product (TP 9) were found to be approximately twice as toxic[9][12][13].

G cluster_pathways Photodegradation Pathways (in Water) cluster_toxicity Toxicity Alert parent This compound isomer Photoisomerization Product (TP 9) parent->isomer Photoisomerization dehydro Dehydrofluorination Product parent->dehydro Dehydrofluorination nitro Nitrated Product parent->nitro Nitration hydroxy Hydroxylated Product parent->hydroxy Hydroxylation cn_cleavage C-N Cleavage Products parent->cn_cleavage C-N Bond Cleavage demethyl Demethylated Product parent->demethyl Demethylation tox_info Some TPs, like the isomerized and defluorinated products, show increased aquatic toxicity.

Primary photodegradation pathways of this compound in water.

Experimental Protocols

Detailed and standardized methodologies are essential for studying the environmental fate of fungicides like this compound. The following sections outline typical protocols for key experiments.

Aerobic Soil Degradation Study (OECD 307)

This experiment aims to determine the rate of aerobic degradation of this compound in soil and identify its transformation products.

Methodology:

  • Soil Collection and Preparation: Collect fresh soil from a relevant agricultural region. Sieve the soil (e.g., 2 mm) and adjust moisture to 40-60% of maximum water holding capacity.

  • Pre-incubation: Acclimate the soil by incubating it in the dark at a constant temperature (e.g., 20°C) for one to two weeks to stabilize microbial activity.

  • Application: Treat the soil with a solution of this compound (often ¹⁴C-radiolabeled for tracking) at a concentration relevant to field application rates. Prepare parallel sterile control samples (e.g., by autoclaving) to distinguish biotic from abiotic degradation.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in a flow-through system to trap CO₂ and other volatile products.

  • Sampling: Collect replicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).

  • Extraction: Extract this compound and its metabolites from the soil using an appropriate solvent mixture (e.g., acetonitrile/water).

  • Analysis: Analyze the extracts using techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to quantify the parent compound and identify/quantify metabolites. Analyze trapped volatiles for mineralization (¹⁴CO₂).

  • Data Analysis: Calculate the degradation rate and DT₅₀/DT₉₀ values by fitting the data to an appropriate kinetic model (e.g., single first-order).

G start Start prep Prepare Soil Samples (Sieved, Moisture Adjusted) start->prep apply Apply this compound (and Sterile Control) prep->apply incubate Incubate in Dark (e.g., 20°C) apply->incubate sample Sample at Time Intervals incubate->sample extract Solvent Extraction sample->extract analyze UPLC-MS/MS Analysis extract->analyze calc Calculate DT₅₀ & Identify Metabolites analyze->calc end End calc->end

Experimental workflow for a soil degradation study.
Adsorption-Desorption Batch Equilibrium Study (OECD 106)

This protocol is used to determine the sorption of this compound to soil, providing insight into its potential for leaching.

Methodology:

  • Soil Preparation: Use air-dried, sieved (2 mm) soil from various sources to test a range of properties.

  • Solution Preparation: Prepare a series of this compound solutions of known concentrations in a 0.01 M CaCl₂ background electrolyte solution.

  • Adsorption Phase: Add a known mass of soil (e.g., 1.0 g) to centrifuge tubes. Add a specific volume (e.g., 10 mL) of each this compound solution. Shake the tubes at a constant temperature (e.g., 20°C) in the dark for a predetermined equilibrium time (e.g., 24 hours).

  • Separation: Centrifuge the tubes to separate the soil from the solution.

  • Analysis (Adsorption): Analyze the supernatant to determine the equilibrium concentration (Ce) of this compound. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Desorption Phase: Decant the supernatant and add an equal volume of fresh 0.01 M CaCl₂ solution (without this compound) to the soil pellet. Shake again for the same equilibrium period.

  • Analysis (Desorption): Centrifuge and analyze the supernatant to determine the amount of this compound desorbed.

  • Data Analysis: Calculate the adsorption (Kd, Koc) and desorption coefficients using the Freundlich or Langmuir isotherms.

G start Start prep Prepare Soil & This compound Solutions start->prep adsorb Mix Soil & Solution Shake to Equilibrium prep->adsorb separate1 Centrifuge & Separate Supernatant adsorb->separate1 analyze1 Analyze Supernatant (Adsorption) separate1->analyze1 desorb Add Fresh Electrolyte Shake to Equilibrium analyze1->desorb separate2 Centrifuge & Separate Supernatant desorb->separate2 analyze2 Analyze Supernatant (Desorption) separate2->analyze2 calc Calculate Kd, Koc analyze2->calc end End calc->end

Experimental workflow for an adsorption-desorption study.

Conclusion

The environmental fate of this compound is complex and compartment-dependent. In soil, it is characterized by high persistence, with microbial degradation serving as the ultimate, albeit slow, dissipation pathway. Key transformations in soil include hydroxylation and epoxidation. In aquatic environments, this compound is relatively stable to microbial degradation and hydrolysis but is susceptible to rapid photodegradation under sunlight. This process leads to numerous transformation products, some of which may pose a greater toxicological risk to aquatic organisms than the parent compound. A comprehensive risk assessment must, therefore, consider not only the persistence of this compound itself but also the formation and fate of its degradation products in both soil and water.

References

Toxicological Profile of Isopyrazam on Non-Target Aquatic Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopyrazam is a broad-spectrum pyrazole-carboxamide fungicide widely used in agriculture to control a variety of fungal diseases in crops. Its mode of action involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. While effective against target fungi, the introduction of this compound into the environment raises concerns about its potential impact on non-target organisms, particularly within aquatic ecosystems. This technical guide provides a comprehensive overview of the toxicological effects of this compound on a range of non-target aquatic organisms, including fish, invertebrates, and algae. The information is compiled from various ecotoxicological studies and regulatory assessments, presenting quantitative data, experimental methodologies, and the underlying mechanism of action.

Data Presentation: Acute and Chronic Toxicity of this compound to Aquatic Organisms

The following tables summarize the key toxicity endpoints for this compound across different trophic levels in aquatic environments. These values, expressed as LC50 (lethal concentration for 50% of the population), EC50 (effective concentration for 50% of the population), and NOEC (no observed effect concentration), are crucial for environmental risk assessment.

Table 1: Acute and Chronic Toxicity of this compound to Fish

SpeciesEndpointDurationValue (mg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)96-h LC5096 hours0.00007 (70 nM)[1]
Cyprinus carpio (Common Carp)96-h LC5096 hours0.0258[2]
Pimephales promelas (Fathead Minnow)28-d NOEC28 days0.00287[2]
Danio rerio (Zebrafish) Embryo96-h LC5096 hours0.00014 (140 nM)[1]

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

SpeciesEndpointDurationValue (mg/L)Reference
Daphnia magna (Water Flea)48-h EC5048 hours0.044[2]
Daphnia magna (Water Flea)21-d NOEC21 days0.013[2]

Table 3: Toxicity of this compound to Aquatic Plants (Algae)

SpeciesEndpointDurationValue (mg/L)Reference
Raphidocelis subcapitata72-h ErC5072 hours1.792[2]
Lemna gibba7-d EC507 days> 0.5[2]

Experimental Protocols

The ecotoxicological data presented in this guide are primarily derived from studies conducted following standardized international guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.

Fish Acute Toxicity Test (based on OECD Guideline 203)

The acute toxicity of this compound to fish is typically determined using a 96-hour static, semi-static, or flow-through test.[3][4]

  • Test Organisms: Commonly used species include rainbow trout (Oncorhynchus mykiss), common carp (Cyprinus carpio), and zebrafish (Danio rerio).

  • Test Conditions: Fish are exposed to a range of this compound concentrations in dechlorinated, aerated water under controlled temperature and light conditions.

  • Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, morphological changes) are recorded at 24, 48, 72, and 96 hours.[3]

  • Endpoint: The primary endpoint is the LC50, the concentration of this compound that is lethal to 50% of the test fish over the 96-hour period.[3]

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

The acute toxicity to aquatic invertebrates is commonly assessed using the Daphnia magna immobilization test.

  • Test Organisms: Daphnia magna neonates (<24 hours old) are used for the test.[5]

  • Test Conditions: The daphnids are exposed to a series of this compound concentrations in a defined culture medium for 48 hours under static conditions.

  • Observations: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

  • Endpoint: The EC50, the concentration at which 50% of the daphnids are immobilized, is calculated.

Alga, Growth Inhibition Test (based on OECD Guideline 201)

The potential of this compound to inhibit the growth of primary producers is evaluated using an algal growth inhibition test.[6][7][8][9][10]

  • Test Organisms: A freshwater green alga, such as Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata), is typically used.[10]

  • Test Conditions: Exponentially growing algal cultures are exposed to various concentrations of this compound in a nutrient-rich medium under continuous illumination and controlled temperature for 72 hours.[6][10]

  • Observations: Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or spectrophotometric methods.

  • Endpoint: The ErC50, the concentration that causes a 50% reduction in the growth rate of the algae, is determined.[10]

Mandatory Visualization

Signaling Pathway: Inhibition of Succinate Dehydrogenase by this compound

The primary mode of action of this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[11] This inhibition disrupts cellular respiration and energy production.

SDH_Inhibition_Pathway cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II (SDH) ComplexII->CoQ ROS Reactive Oxygen Species (ROS) ComplexII->ROS Increased Production ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV O2 O₂ ComplexIV->O2 ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase Proton Gradient H2O H₂O O2->H2O H⁺ This compound This compound This compound->ComplexII ATP ATP ATP_Synthase->ATP

Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound in the mitochondrial respiratory chain.

Experimental Workflow: Aquatic Ecotoxicity Testing

The assessment of the aquatic toxicity of a substance like this compound follows a tiered approach, starting with standard laboratory tests on representative organisms from different trophic levels.

Ecotox_Workflow Fish_Acute Fish Acute Toxicity (OECD 203) 96-h LC50 Risk_Assessment Environmental Risk Assessment Fish_Acute->Risk_Assessment Daphnia_Acute Daphnia Acute Immobilisation (OECD 202) 48-h EC50 Daphnia_Acute->Risk_Assessment Algae_Growth Algae Growth Inhibition (OECD 201) 72-h ErC50 Algae_Growth->Risk_Assessment Fish_Chronic Fish Early-Life Stage Test (OECD 210) NOEC Fish_Chronic->Risk_Assessment Daphnia_Chronic Daphnia Reproduction Test (OECD 211) NOEC Daphnia_Chronic->Risk_Assessment Microcosm Microcosm/Mesocosm Studies Microcosm->Risk_Assessment

Caption: Tiered experimental workflow for assessing the aquatic ecotoxicity of this compound.

Conclusion

The available data indicate that this compound presents a high risk to certain non-target aquatic organisms. Fish appear to be particularly sensitive, with very low acute and chronic toxicity values. Aquatic invertebrates also show high sensitivity, although to a lesser extent than fish. Algae are the least sensitive group among the tested organisms. The mechanism of toxicity is directly linked to the disruption of cellular respiration through the inhibition of succinate dehydrogenase.

This technical guide summarizes the current understanding of the aquatic toxicology of this compound. It is imperative for researchers, scientists, and drug development professionals to consider these findings in the environmental risk assessment and stewardship of this fungicide. Further research into the sublethal and long-term ecosystem-level impacts would provide a more complete picture of the environmental profile of this compound.

References

Methodological & Application

Application Note & Protocol: Validated HPLC-UV Method for the Quantification of Isopyrazam in Crops

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopyrazam is a broad-spectrum foliar fungicide used to control a variety of fungal pathogens on crops such as cucumbers, oriental melons, and barley.[1][2] Its widespread use necessitates reliable and validated analytical methods for monitoring its residue levels in agricultural products to ensure consumer safety and regulatory compliance. This document provides a detailed protocol for the quantification of this compound in various crop matrices using a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The method is sensitive, reproducible, and suitable for routine analysis.[3]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (syn- and anti-isomers)

  • Acetonitrile (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Water (HPLC grade)

  • Florisil for column chromatography

  • Sodium sulfate, anhydrous

  • 0.45 µm syringe filters

Sample Preparation

A robust sample preparation protocol is crucial for accurate quantification of this compound residues. The following procedure is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: Weigh 10 g of a representative portion of the crop sample (e.g., cucumber, brown rice, soybean) into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube. Homogenize the sample for 1-2 minutes using a high-speed homogenizer.

  • Salting Out: Add 4 g of anhydrous sodium sulfate and 1 g of sodium chloride. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Partitioning: Transfer the upper acetonitrile layer to a clean tube.

  • Clean-up:

    • For general crops, pass the extract through a Florisil solid-phase extraction (SPE) cartridge. Elute the this compound with a mixture of n-hexane and ethyl acetate (70:30 v/v).[3][4]

    • For high-pigment crops like spinach, an additional clean-up step with graphitized carbon black (GCB) may be necessary to remove chlorophyll.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter before HPLC analysis.

HPLC-UV Instrumentation and Conditions
  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.[5]

  • UV Detection Wavelength: this compound exhibits UV absorption maxima at approximately 225 nm, 250 nm, and 295 nm.[2] The specific wavelength should be optimized based on the instrument and sample matrix, with 254 nm also being a viable option.[5]

  • Column Temperature: 30°C.[6]

Method Validation

The analytical method was validated according to international guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

Table 1: HPLC-UV Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range 0.05 - 5.0 mg/kg
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.01 mg/kg
Limit of Quantitation (LOQ) 0.04 mg/kg[3][4]
Instrument LOQ 1.0 ng (S/N > 10)[3][4]

Table 2: Accuracy and Precision Data for this compound in Different Crop Matrices

Crop MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Cucumber 0.0495.3< 10
0.498.7< 10
2.0101.2< 10
Brown Rice 0.0481.0< 10
0.485.6< 10
2.088.3< 10
Soybean 0.0489.5< 10
0.492.1< 10
2.094.8< 10
Mandarin 0.04102.1< 10
0.4104.5< 10
2.0105.3< 10

Recovery rates for both syn- and anti-isomers of this compound ranged from 80.8% to 105.6%.[3]

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis crop_sample Crop Sample (10g) homogenization Homogenization (Acetonitrile) crop_sample->homogenization extraction Extraction & Salting Out (Na2SO4, NaCl) homogenization->extraction centrifugation Centrifugation extraction->centrifugation partition Partitioning centrifugation->partition cleanup SPE Clean-up (Florisil) partition->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc HPLC Injection filtration->hplc separation C18 Column Separation hplc->separation detection UV Detection separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Workflow for this compound quantification in crops.

Conclusion

The described HPLC-UV method provides a reliable and validated approach for the quantification of this compound residues in a variety of crop matrices. The sample preparation procedure is effective in removing interfering components, and the chromatographic conditions allow for excellent separation and detection of this compound isomers. The method meets the requirements for routine monitoring and can be readily implemented in analytical laboratories.

References

Application Notes and Protocols for Preparing Isopyrazam Stock Solutions for In-Vitro Fungal Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopyrazam is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used to control a range of fungal pathogens in crops.[1] For in-vitro bioassays, the preparation of accurate and stable stock solutions is critical for obtaining reliable and reproducible results. This compound is a lipophilic molecule with low aqueous solubility, necessitating the use of organic solvents for stock solution preparation. This document provides detailed protocols for preparing this compound stock solutions, including solvent selection, stability, and storage recommendations, as well as typical working concentrations for antifungal assays.

Chemical Properties of this compound

This compound is characterized by its low solubility in water and good solubility in various organic solvents. Understanding these properties is fundamental to preparing effective stock solutions.

Solubility Data

The solubility of this compound in water and several organic solvents is summarized in the table below. This data is essential for selecting an appropriate solvent for your stock solution.

SolventSolubility (g/L)Temperature (°C)
Water0.0005520
Acetone31425
Dichloromethane33025
Ethyl Acetate17925
Methanol11925
Toluene77.125
n-Octanol44.125
Hexane1.1725

Solvent Selection for Fungal Bioassays

The choice of solvent is a critical step in the preparation of stock solutions for biological assays. The ideal solvent should completely dissolve the compound, be miscible with the assay medium, and have minimal toxicity to the fungal isolates being tested.

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for in-vitro fungal bioassays. It offers a good balance of high solubility for this compound and low toxicity to a wide range of fungal species at the final working concentrations. Studies have shown that DMSO exhibits lower toxicity to fungi compared to other organic solvents like methanol, ethanol, and acetone.[2]

It is crucial to determine the maximum concentration of the chosen solvent that does not affect the growth of the specific fungal strains in your assay. This is typically done by running a solvent toxicity control. For most fungi, a final DMSO concentration of 1% (v/v) or less in the culture medium is well-tolerated.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL (10,000 ppm) stock solution of this compound in DMSO.

Materials:

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Weighing this compound: Accurately weigh 10 mg of this compound powder into a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): If required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Fungal Bioassays

This protocol outlines the serial dilution of the high-concentration stock solution to prepare working solutions for a typical broth microdilution assay.

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Sterile fungal growth medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Multichannel pipettor and sterile pipette tips

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mg/mL stock solution in the fungal growth medium. For example, to achieve a starting concentration of 100 µg/mL in the first well of the microtiter plate, dilute the stock solution 1:100 in the medium.

  • Serial Dilutions: Perform serial two-fold dilutions directly in the 96-well plate.

    • Add 100 µL of the fungal growth medium to wells 2 through 12 of a column.

    • Add 200 µL of the 100 µg/mL intermediate dilution to well 1.

    • Transfer 100 µL from well 1 to well 2, and mix by pipetting up and down.

    • Continue this serial dilution process across the plate to well 10, discarding 100 µL from well 10.

    • Well 11 should contain the fungal inoculum in the medium with the solvent control (e.g., 1% DMSO).

    • Well 12 should contain only the fungal inoculum in the medium as a growth control.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except for a media sterility control).

Typical Working Concentrations

The effective concentration of this compound can vary significantly depending on the fungal species being tested. The following table summarizes reported EC50 (Effective Concentration to inhibit 50% of growth) values for this compound against various fungal pathogens. This information can serve as a guide for selecting an appropriate concentration range for your experiments.

Fungal SpeciesEC50 (µg/mL)
Podosphaera xanthii (cucumber powdery mildew)0.04 - 0.05
Rhizoctonia solani0.0018 - 0.0336

Based on this data, a typical starting concentration for in-vitro bioassays could range from 10 to 100 µg/mL, followed by serial dilutions to determine the minimal inhibitory concentration (MIC) or EC50 value.

Stability and Storage of Stock Solutions

  • Storage Temperature: Store this compound stock solutions in DMSO at -20°C for long-term storage. Some studies on general compound stability in DMSO show that most compounds are stable for extended periods at this temperature.[3][4]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

  • Moisture: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can promote the degradation of some compounds.[3] Use anhydrous DMSO and keep stock solution vials tightly sealed.

  • Light: Protect stock solutions from light by storing them in amber vials or in the dark to prevent photodegradation.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh 10 mg this compound dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex to dissolve dissolve->vortex store Aliquot and Store at -20°C vortex->store intermediate Prepare Intermediate Dilution (e.g., 100 µg/mL) store->intermediate Use Stock serial Perform Serial Dilutions in 96-well plate intermediate->serial inoculate Inoculate with Fungal Suspension serial->inoculate

Caption: Experimental workflow for preparing this compound stock and working solutions.

solvent_selection start Start: Select Solvent for this compound Stock solubility High Solubility of this compound? start->solubility miscibility Miscible with Assay Medium? solubility->miscibility Yes other Consider Other Solvents (e.g., Acetone) with caution solubility->other No toxicity Low Toxicity to Fungi? miscibility->toxicity Yes miscibility->other No dmso Recommended: DMSO toxicity->dmso Yes toxicity->other No

Caption: Logical flow for selecting a suitable solvent for this compound stock solutions.

References

Application Notes and Protocols for the Extraction of Isopyrazam and Azoxystrobin from Produce using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of the fungicides Isopyrazam and Azoxystrobin from various produce matrices using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. The protocols are based on established AOAC and EN standards, with modifications tailored for optimal recovery of the target analytes.

Introduction

This compound and Azoxystrobin are widely used fungicides in agriculture to control a variety of fungal diseases on fruits and vegetables. Regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in food products. Accurate and efficient analytical methods are therefore essential for monitoring their levels in produce to ensure consumer safety. The QuEChERS method has become a popular choice for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.

This application note details the QuEChERS extraction and cleanup procedures for this compound and Azoxystrobin in produce, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The QuEChERS method involves two main steps:

  • Extraction: A homogenized sample is extracted with acetonitrile in the presence of salts (magnesium sulfate and sodium chloride or a citrate buffer system) to induce phase separation between the aqueous and organic layers.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is further cleaned up by adding a combination of sorbents to remove interfering matrix components such as pigments, sugars, and lipids. The choice of sorbents depends on the type of produce being analyzed.

The final cleaned extract is then analyzed by LC-MS/MS for the quantification of this compound and Azoxystrobin.

Quantitative Data Summary

The following tables summarize the performance of the QuEChERS method for the analysis of this compound and Azoxystrobin in various produce matrices.

Table 1: Recovery of this compound and Azoxystrobin in Produce

Produce MatrixAnalyteFortification Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Cucumber[1][2]This compound1, 20, 50091.48 - 114.62< 13.1
Cucumber[1][2]Azoxystrobin1, 20, 50091.48 - 114.62< 13.1
Tomato[3][4]Azoxystrobin100, 1000, 300083.92 - 95.77< 20
General ProduceThis compoundNot Specified70 - 120 (Typical)< 20 (Typical)
General ProduceAzoxystrobinNot Specified70 - 120 (Typical)< 20 (Typical)

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Produce MatrixAnalyteLOD (µg/kg)LOQ (µg/kg)
Cucumber[1]This compound-0.498
Cucumber[1]Azoxystrobin-0.499
Tomato[3]Azoxystrobin1050

Experimental Protocols

This section provides detailed protocols for the QuEChERS extraction and cleanup of this compound and Azoxystrobin from produce. Two common versions of the QuEChERS method are presented: the AOAC Official Method 2007.01 and the European Standard EN 15662.

Reagents and Materials
  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium acetate (NaOAc), anhydrous

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB)

  • C18 sorbent

  • 50 mL centrifuge tubes with screw caps

  • 15 mL centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

Sample Preparation
  • Homogenize a representative portion of the produce sample using a high-speed blender or food processor.

  • For dry samples, add a sufficient amount of water to achieve a high water content before homogenization.

Extraction Protocol (AOAC Official Method 2007.01)
  • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Add the appropriate internal standards.

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc.

  • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • The upper acetonitrile layer is the extract.

Extraction Protocol (EN 15662 Method)
  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate internal standards.

  • Add a salt mixture containing 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • The upper acetonitrile layer is the extract.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The choice of dSPE sorbents is critical for removing matrix interferences and depends on the characteristics of the produce.

Table 3: Recommended dSPE Sorbents for Different Produce Types

Produce TypeCharacteristicsRecommended dSPE Sorbents (per mL of extract)
General Fruits & Vegetables Low in chlorophyll and fat50 mg PSA + 150 mg MgSO₄
Pigmented Fruits & Vegetables (e.g., spinach, bell peppers)High in chlorophyll and other pigments50 mg PSA + 150 mg MgSO₄ + 7.5-50 mg GCB
Fatty Produce (e.g., avocado)High in fat50 mg PSA + 150 mg MgSO₄ + 50 mg C18
Highly Pigmented & Fatty Produce High in both pigments and fat50 mg PSA + 150 mg MgSO₄ + 50 mg C18 + 7.5-50 mg GCB

dSPE Cleanup Procedure:

  • Transfer an aliquot (typically 1-8 mL) of the acetonitrile extract from the extraction step into a 15 mL centrifuge tube containing the appropriate dSPE sorbents (see Table 3).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at ≥ 5000 rcf for 2 minutes.

  • The supernatant is the final cleaned extract.

Final Extract Preparation for LC-MS/MS Analysis
  • Transfer an aliquot of the cleaned extract into an autosampler vial.

  • The extract can be directly injected or diluted with an appropriate solvent (e.g., mobile phase) if necessary.

Experimental Workflow and Diagrams

The following diagrams illustrate the experimental workflow of the QuEChERS method.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis sample_prep 1. Homogenize Produce Sample weigh_sample 2. Weigh 10-15g of Homogenized Sample into 50 mL Centrifuge Tube sample_prep->weigh_sample add_solvent 3. Add 10-15 mL Acetonitrile (+/- 1% Acetic Acid) weigh_sample->add_solvent add_salts 4. Add QuEChERS Salts (MgSO4, NaCl/Citrate Buffer) add_solvent->add_salts vortex_extract 5. Vortex Vigorously (1 min) add_salts->vortex_extract centrifuge_extract 6. Centrifuge (≥3000 rcf, 5 min) vortex_extract->centrifuge_extract transfer_extract 7. Transfer Aliquot of Supernatant to 15 mL dSPE Tube centrifuge_extract->transfer_extract add_dspe 8. dSPE Tube Contains: - MgSO4 (drying agent) - PSA (removes sugars, fatty acids) - GCB (for pigments, optional) - C18 (for fats, optional) vortex_cleanup 9. Vortex Vigorously (30 sec) transfer_extract->vortex_cleanup centrifuge_cleanup 10. Centrifuge (≥5000 rcf, 2 min) vortex_cleanup->centrifuge_cleanup final_extract 11. Collect Cleaned Supernatant centrifuge_cleanup->final_extract lcms_analysis 12. Analyze by LC-MS/MS final_extract->lcms_analysis

Caption: QuEChERS experimental workflow for pesticide extraction.

dSPE_Selection produce_matrix Produce Matrix general General Fruits & Vegetables (Low Pigments/Fat) produce_matrix->general pigmented Pigmented Produce (e.g., Spinach, Berries) produce_matrix->pigmented fatty Fatty Produce (e.g., Avocado) produce_matrix->fatty complex Complex Matrices (High Pigment & Fat) produce_matrix->complex dspe_general dSPE Tube: - MgSO4 - PSA general->dspe_general dspe_pigmented dSPE Tube: - MgSO4 - PSA - GCB pigmented->dspe_pigmented dspe_fatty dSPE Tube: - MgSO4 - PSA - C18 fatty->dspe_fatty dspe_complex dSPE Tube: - MgSO4 - PSA - C18 - GCB complex->dspe_complex

Caption: Logic for selecting dSPE sorbents based on produce matrix.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of this compound and Azoxystrobin residues in a wide variety of produce. The choice of the appropriate dSPE cleanup sorbents is crucial for minimizing matrix effects and achieving accurate and precise results. The protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in pesticide residue analysis. It is recommended to validate the method for each specific produce matrix to ensure optimal performance.

References

Application Notes and Protocols for Assessing Isopyrazam Resistance in Rhizoctonia solani Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopyrazam is a broad-spectrum foliar fungicide classified as a succinate dehydrogenase inhibitor (SDHI).[1][2] It functions by disrupting the mitochondrial electron transport chain at complex II (succinate dehydrogenase), thereby inhibiting fungal respiration.[3][4] Rhizoctonia solani, a soil-borne plant pathogen, is a significant cause of crop diseases worldwide, including rice sheath blight.[5][6] The effective management of R. solani often relies on the application of fungicides like this compound. However, the emergence of fungicide resistance poses a significant threat to disease control. This document provides a detailed protocol for assessing this compound resistance in R. solani isolates, enabling researchers to monitor resistance development and implement effective management strategies.

Key Concepts in this compound Resistance

Resistance to SDHI fungicides, including this compound, in Rhizoctonia solani is primarily associated with mutations in the genes encoding the subunits of the succinate dehydrogenase (SDH) enzyme.[6][7] Specific mutations, such as H249L in the SDHB subunit and I78F in the SDHC subunit, have been identified to confer moderate to high levels of resistance by reducing the binding affinity of this compound to the SDH protein.[6][7] Monitoring the frequency of these mutations and assessing the in vitro sensitivity of R. solani populations are crucial for understanding and mitigating the risk of resistance. Studies have shown that the risk of R. solani developing resistance to this compound in the field is considered low to moderate.[7]

Experimental Protocol: In Vitro Assessment of this compound Sensitivity

This protocol details the "poisoned food technique" to determine the effective concentration of this compound that inhibits the mycelial growth of R. solani by 50% (EC50).[8][9]

1. Materials

  • Rhizoctonia solani isolates

  • Potato Dextrose Agar (PDA) medium

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

  • Laminar flow hood

  • Cork borer (5 mm diameter)

  • Digital calipers or ruler

2. Preparation of Rhizoctonia solani Cultures

  • Revive R. solani isolates from storage by transferring them to fresh PDA plates.

  • Incubate the plates at 25-28°C in the dark until the mycelium covers the entire plate (typically 3-5 days).

  • Use actively growing mycelial plugs from the periphery of these cultures for the sensitivity assay.

3. Preparation of this compound Stock Solution and Fungicide-Amended Media

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Serially dilute the stock solution with sterile distilled water to create a range of working solutions.

  • Prepare PDA medium and autoclave. Allow the medium to cool to 50-55°C in a water bath.

  • Add the appropriate volume of each this compound working solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, and 10 µg/mL). The final concentration of DMSO in the medium should not exceed 1% (v/v), as this concentration typically does not affect fungal growth.

  • Pour approximately 20 mL of the fungicide-amended PDA into each sterile petri dish. A control plate containing PDA with 1% DMSO but no fungicide should also be prepared.

  • Allow the plates to solidify in a laminar flow hood.

4. Inoculation and Incubation

  • Using a sterile 5 mm cork borer, take mycelial plugs from the edge of the actively growing R. solani cultures.

  • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Seal the plates with parafilm.

  • Incubate the plates at 25-28°C in the dark.

5. Data Collection and Analysis

  • Measure the colony diameter of the fungal growth in two perpendicular directions when the mycelium on the control plate has reached the edge of the dish.

  • Calculate the average diameter for each plate.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average colony diameter on the control plate, and T is the average colony diameter on the treated plate.[8]

  • Determine the EC50 value for each isolate by performing a probit analysis or a linear regression of the inhibition percentages against the log-transformed fungicide concentrations.

Data Presentation

The following tables summarize representative quantitative data from studies on this compound and other SDHI fungicide sensitivity in Rhizoctonia solani.

Table 1: Sensitivity of Rhizoctonia solani Isolates to this compound

Number of IsolatesEC50 Range (µg/mL)Average EC50 (µg/mL)Reference
1130.0018 - 0.03360.0101 ± 0.0064[6][7]

Table 2: Sensitivity of Rhizoctonia solani Isolates to Other SDHI Fungicides

FungicideNumber of IsolatesEC50 Range (µg/mL)Average EC50 (µg/mL)Reference
Thifluzamide144Not specified0.0682 ± 0.0025[3][10]
Thifluzamide126Not specified0.0659[11]
PenflufenNot specified< 1Not specified[12]
SedaxaneNot specified< 1Not specified[12]
Sedaxane35Not specified0.1[9]
Penthiopyrad35Not specified0.15[9]
Fluxapyroxad35Not specified0.16[9]

Cross-Resistance

Studies have shown a positive cross-resistance relationship between this compound and thifluzamide, another SDHI fungicide.[6][7] However, no cross-resistance has been observed between this compound and fungicides with different modes of action, such as prochloraz, tebuconazole, carbendazim, azoxystrobin, and jinggangmycin.[7] This highlights the importance of rotating fungicides with different mechanisms of action to manage resistance.

Visualizing the Experimental Workflow and Resistance Mechanism

Experimental Workflow for this compound Resistance Assessment

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase Isolate Rhizoctonia solani Isolate Culture Inoculate Inoculate Plates with Mycelial Plugs Isolate->Inoculate Media Prepare PDA Medium Amend Amend PDA with this compound Media->Amend Fungicide Prepare this compound Stock & Dilutions Fungicide->Amend Amend->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate EC50 Determine EC50 Value Calculate->EC50 Resistance Resistance EC50->Resistance Assess Resistance Level

Caption: Workflow for assessing this compound resistance in R. solani.

Mechanism of this compound Action and Resistance

G cluster_pathway Mitochondrial Electron Transport Chain (Complex II) Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate Ubihydroquinone Ubihydroquinone SDH->Ubihydroquinone Ubiquinone Ubiquinone Ubiquinone->SDH This compound This compound This compound->SDH Inhibits Mutation SDH Gene Mutation (e.g., SDHB-H249L, SDHC-I78F) This compound->Mutation Reduced Affinity Mutation->SDH Alters Binding Site

Caption: this compound inhibits SDH; mutations can reduce its efficacy.

References

Application Notes and Protocols for Isopyrazam in Integrated Pest Management (IPM) for Cereals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Isopyrazam, a succinate dehydrogenase inhibitor (SDHI) fungicide, and its application within integrated pest management (IPM) strategies for cereal crops. The following sections detail its mode of action, efficacy against key cereal pathogens, resistance management guidelines, and detailed experimental protocols for efficacy evaluation.

Introduction to this compound

This compound is a broad-spectrum foliar fungicide belonging to the pyrazole-carboxamide chemical class.[1][2] It is distinguished by a unique benzonorbornene ring structure, which contributes to its "double-binding" characteristic.[1][2] This feature allows for strong affinity to both the waxy layer of the cereal leaf and the target enzyme, succinate dehydrogenase (SDH), in the fungal pathogen's mitochondrial membrane.[1][2] This results in excellent preventative and long-lasting disease control.[1][2]

Key Pathogens Controlled in Cereals:

  • Septoria tritici (leaf blotch) in wheat[1][2]

  • Puccinia spp. (rusts), including brown rust and yellow rust in wheat and barley[1][2][3][4]

  • Rhynchosporium secalis (leaf scald) in barley[5]

  • Pyrenophora teres (net blotch) in barley[5]

  • Ramularia collo-cygni in barley[5]

Mode of Action

This compound functions by inhibiting the succinate dehydrogenase (SDH) enzyme, which is Complex II in the mitochondrial electron transport chain of fungi.[1][6] This inhibition blocks the conversion of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration. The disruption of ATP production ultimately leads to the cessation of fungal growth and development.[6][7]

Below is a diagram illustrating the site of action of this compound within the fungal mitochondrial electron transport chain.

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase H+ gradient This compound This compound This compound->Complex_II Inhibits Succinate Succinate Succinate->Complex_II

Caption: this compound's mode of action via inhibition of Complex II.

Efficacy Data

The efficacy of this compound has been demonstrated in numerous field trials. The following tables summarize representative data on its performance against key cereal pathogens.

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound against Septoria tritici

FungicideIC50 (µg/mL)
This compound 0.01 - 0.05
Other SDHI Fungicide A0.08 - 0.15
Other SDHI Fungicide B0.20 - 0.50

Data is representative and compiled from multiple sources.[2] Lower IC50 values indicate higher potency.

Table 2: Field Trial Efficacy of this compound against Foliar Diseases in Wheat

Target PathogenApplication Rate (g a.i./ha)Disease Control (%)Yield Increase (%)
Septoria tritici75 - 12575 - 9010 - 20
Puccinia triticina (Brown Rust)75 - 12585 - 9515 - 25
Puccinia striiformis (Yellow Rust)75 - 12590 - 9815 - 25

Data represents typical results from field trials under moderate to high disease pressure.

Table 3: Field Trial Efficacy of this compound against Foliar Diseases in Barley

Target PathogenApplication Rate (g a.i./ha)Disease Control (%)Yield Increase (%)
Rhynchosporium secalis75 - 12570 - 858 - 15
Pyrenophora teres75 - 12575 - 9010 - 18
Puccinia hordei (Brown Rust)75 - 12580 - 9512 - 22

Data represents typical results from field trials under moderate to high disease pressure.

Resistance Management

The repeated use of fungicides with a single-site mode of action like this compound can lead to the selection of resistant pathogen populations.[8] To ensure the long-term efficacy of this compound, it is crucial to implement robust resistance management strategies as part of an IPM program.

Key Resistance Management Strategies:

  • Mixtures: Always apply this compound in a mixture with at least one fungicide from a different mode of action group that is effective against the target pathogen.[1]

  • Alternation: Alternate sprays of this compound-containing products with fungicides from different mode of action groups in a spray program.

  • Dose Rates: Use this compound at the manufacturer's recommended dose rates to ensure effective disease control and minimize the selection pressure for resistance.[1]

  • Limited Applications: Adhere to the label recommendations for the maximum number of applications of SDHI fungicides per season, which is typically limited to two.[1]

  • Integrated Approach: Combine the use of fungicides with other IPM practices such as crop rotation, use of resistant varieties, and appropriate agronomic practices to reduce overall disease pressure.[8]

Experimental Protocols

The following are detailed methodologies for conducting field trials to evaluate the efficacy of this compound in cereals.

Protocol for Evaluating Efficacy Against Septoria tritici in Winter Wheat

Objective: To determine the efficacy of this compound in controlling Septoria tritici and its effect on wheat yield.

1. Experimental Design:

  • Randomized Complete Block Design (RCBD) with 4-6 replicates.
  • Plot size: Minimum of 11 m², for example, 2m x 10m.[9]

2. Site and Variety Selection:

  • Select a site with a history of Septoria tritici infection.
  • Use a wheat variety susceptible to Septoria tritici.

3. Treatments:

  • Untreated Control (UTC).
  • This compound applied at various rates (e.g., 75, 100, 125 g a.i./ha).
  • This compound in a tank mix with a fungicide from a different mode of action group (e.g., a triazole).
  • A standard reference fungicide.

4. Application:

  • Timing: Apply treatments at key growth stages, typically at GS32 (T1) and/or GS39 (T2 - flag leaf emergence).[10][11]
  • Equipment: Use a calibrated plot sprayer to ensure uniform coverage.
  • Spray Volume: 150-200 L/ha.[9]

5. Inoculation (if necessary):

  • In the absence of sufficient natural infection, artificial inoculation can be performed.
  • Prepare a spore suspension of Septoria tritici and apply it to the plots.

6. Disease Assessment:

  • Assess disease severity at regular intervals after application.
  • Use a standardized disease assessment key (e.g., percentage of leaf area affected) on the top three leaves.

7. Yield Assessment:

  • Harvest the plots at maturity and determine the grain yield (t/ha).
  • Measure grain quality parameters such as thousand-grain weight and specific weight.

8. Data Analysis:

  • Analyze disease severity and yield data using Analysis of Variance (ANOVA).
  • Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol for Evaluating Efficacy Against Rusts (Puccinia spp.) in Barley

Objective: To assess the efficacy of this compound in controlling rust diseases and its impact on barley yield.

1. Experimental Design:

  • Randomized Complete Block Design (RCBD) with 4-6 replicates.
  • Plot size: Minimum of 11 m².[9]

2. Site and Variety Selection:

  • Choose a location with a high probability of rust development.
  • Select a barley variety known to be susceptible to the target rust species.

3. Treatments:

  • Untreated Control (UTC).
  • This compound at various rates (e.g., 75, 100, 125 g a.i./ha).
  • This compound in combination with a partner fungicide from a different FRAC group.
  • A standard commercial fungicide for rust control.

4. Application:

  • Timing: Apply fungicides preventatively or at the first sign of disease, typically between GS31 and GS49.[12]
  • Equipment: Calibrated plot sprayer.
  • Spray Volume: 150-200 L/ha.[9]

5. Disease Assessment:

  • Monitor plots for rust development.
  • Assess disease severity based on the percentage of leaf area covered by pustules on the flag leaf and the leaf below.

6. Yield Assessment:

  • Harvest plots at maturity and record grain yield.
  • Assess grain quality parameters.

7. Data Analysis:

  • Perform statistical analysis (ANOVA) on disease severity and yield data.
  • Compare treatment means to determine the efficacy of this compound.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for evaluating a new fungicide like this compound.

cluster_workflow Fungicide Efficacy Trial Workflow A Site Selection & Variety Choice B Experimental Design (RCBD) A->B C Plot Establishment B->C D Treatment Application (this compound & Controls) C->D E Disease Monitoring & Assessment D->E F Yield & Quality Data Collection E->F G Statistical Analysis F->G H Efficacy & Yield Response Determination G->H

Caption: A generalized workflow for fungicide efficacy trials.

References

Troubleshooting & Optimization

overcoming matrix effects in LC-MS/MS analysis of Isopyrazam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Isopyrazam.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My this compound peak is showing significant tailing/fronting/splitting. What are the likely causes and how can I fix it?

  • Answer: Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshooting:

    • Column Contamination: The analytical column may be contaminated with matrix components. Solution: Flush the column with a strong solvent or replace it if flushing doesn't resolve the issue.

    • Solvent Mismatch: A mismatch between the sample solvent and the initial mobile phase can cause peak distortion. Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.

    • Sample Overload: Injecting too much sample can lead to peak fronting. Solution: Dilute your sample and reinject.

    • Secondary Interactions: this compound may be interacting with active sites on the column. Solution: Try a different column chemistry or add a mobile phase additive (e.g., a small amount of formic acid) to reduce secondary interactions.

Issue 2: Low Signal Intensity or High Signal Variability

  • Question: I'm observing a weak or inconsistent signal for this compound. Could this be due to matrix effects?

  • Answer: Yes, low and variable signal intensity are classic signs of ion suppression, a common matrix effect. Here’s how to troubleshoot:

    • Evaluate Matrix Effects: First, confirm that you are experiencing ion suppression. This can be done by comparing the signal of a standard in pure solvent to the signal of a standard spiked into a blank matrix extract. A significant decrease in signal in the matrix indicates suppression.

    • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components. Consider the following:

      • Optimize QuEChERS: If you are using a QuEChERS method, ensure the type and amount of sorbent (e.g., PSA, C18, GCB) are optimized for your specific matrix. For example, a combination of C18 and graphite carbon black has been shown to be effective for cleanup in cucumber samples.[1][2]

      • Solid Phase Extraction (SPE): For complex matrices, a dedicated SPE cleanup step can provide a cleaner extract.

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for consistent matrix effects.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the ideal way to correct for matrix effects, as it will be affected in the same way as the analyte.

Issue 3: Poor Recovery

  • Question: My recovery of this compound is consistently low. What steps can I take to improve it?

  • Answer: Low recovery can be due to inefficiencies in the extraction or cleanup process.

    • Extraction Solvent: Ensure the extraction solvent is appropriate for your matrix and this compound. Acetonitrile is a common and effective choice.

    • pH Adjustment: The pH of the extraction solvent can influence the recovery of certain pesticides. For some applications, using acetonitrile with 0.1% formic acid can be beneficial.

    • Cleanup Sorbent: While sorbents in the cleanup step remove interferences, they can also sometimes remove the analyte of interest. Evaluate the effect of different sorbents (and their amounts) on this compound recovery.

    • Analyte Protectants: In GC-MS, analyte protectants are sometimes used to improve recovery, and a similar concept of minimizing active sites in the LC system can be applied by ensuring a well-conditioned system.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[3] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement). These effects can compromise the accuracy, precision, and sensitivity of the analysis.

Q2: How can I quantitatively assess the matrix effect for my this compound analysis?

A2: The matrix effect can be quantified by comparing the peak area of this compound in a standard solution prepared in a clean solvent (A) with the peak area of this compound spiked at the same concentration into a blank matrix extract after the sample preparation process (B). The matrix effect percentage is calculated as: ME (%) = (B/A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What is the QuEChERS method and why is it commonly used for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for the analysis of pesticide residues, including this compound, in food and agricultural matrices.[1][2] It involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step using salts, and a cleanup step called dispersive solid-phase extraction (dSPE) where sorbents are used to remove interfering matrix components. Its popularity stems from its simplicity, speed, and effectiveness for a wide range of pesticides and matrices.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A4: It is highly recommended to use an SIL-IS for this compound whenever high accuracy and precision are required, especially when dealing with complex or variable matrices. An SIL-IS has a very similar chemical structure and chromatographic behavior to this compound, so it experiences the same degree of matrix effects. By using the ratio of the analyte signal to the SIL-IS signal, these effects can be effectively compensated for, leading to more reliable quantitative results.

Q5: Can I use a single sample preparation method for this compound in all types of matrices?

A5: While the QuEChERS method is quite versatile, it often requires optimization for different matrices. The type and amount of co-extracted matrix components can vary significantly between, for example, a high-water content matrix like cucumber and a high-fat matrix like soybean. Therefore, the cleanup step (dSPE sorbents) in the QuEChERS procedure may need to be adjusted to achieve optimal results for each matrix type.

Quantitative Data Summary

The following tables summarize recovery data for this compound from various studies. This data can help researchers assess the expected performance of their methods in similar matrices.

Table 1: Recovery of this compound in Various Agricultural Matrices

MatrixFortification Level (mg/kg)Mean Recovery (%)RSD (%)Reference
Cucumber0.00191.48<13.1[1][2]
Cucumber0.02114.62<13.1[1][2]
Cucumber0.5105.31<13.1[1][2]
Tomato0.0192.0 - 107<9.40[4]
Tomato0.192.0 - 107<9.40[4]
Tomato1092.0 - 107<9.40[4]
Soil0.0192.0 - 107<9.40[4]
Soil0.192.0 - 107<9.40[4]
Soil1092.0 - 107<9.40[4]
Brown Rice0.0481.0 - 105.3<10[5]
Brown Rice0.481.0 - 105.3<10[5]
Brown Rice2.081.0 - 105.3<10[5]
Soybean0.0481.0 - 105.3<10[5]
Soybean0.481.0 - 105.3<10[5]
Soybean2.081.0 - 105.3<10[5]
Green Pepper0.0481.0 - 105.3<10[5]
Green Pepper0.481.0 - 105.3<10[5]
Green Pepper2.081.0 - 105.3<10[5]
Mandarin0.0481.0 - 105.3<10[5]
Mandarin0.481.0 - 105.3<10[5]
Mandarin2.081.0 - 105.3<10[5]

Detailed Experimental Protocols

Protocol 1: Analysis of this compound in Cucumber (Modified QuEChERS)

This protocol is based on the method described by Hu et al. (2017).[1][2]

  • Sample Homogenization: Homogenize a representative sample of cucumber.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1.5 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA sorbent, 50 mg of C18 sorbent, and 7.5 mg of graphitized carbon black (GCB).

    • Vortex for 1 minute.

    • Centrifuge at 12000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization in positive mode (ESI+), with multiple reaction monitoring (MRM) for quantification and confirmation of this compound.

Protocol 2: Analysis of this compound and its Metabolites in Tomato and Soil

This protocol is based on the method described by Chen et al. (2021).[4]

  • Sample Homogenization: Homogenize tomato samples. Sieve soil samples to remove large particles.

  • Extraction:

    • Weigh 10 g of the homogenized tomato or soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 5 minutes.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex for 1 minute.

    • Centrifuge at 8000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant.

    • Transfer to a tube containing 150 mg of anhydrous MgSO₄ and 25 mg of PSA.

    • Vortex for 1 minute.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • UPLC-MS/MS Analysis:

    • LC Column: C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient for the separation of this compound isomers and metabolites.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1 µL.

    • MS Detection: ESI+ with MRM.

Visualizations

MatrixEffectTroubleshooting cluster_symptoms Observed Problem cluster_diagnosis Initial Diagnosis cluster_causes Potential Causes cluster_solutions Solutions Symptom Inaccurate or Irreproducible This compound Quantification CheckPeak Assess Peak Shape and Signal Stability Symptom->CheckPeak PostColumn Perform Post-Column Infusion Experiment Symptom->PostColumn To confirm ion suppression zones PostSpike Post-Extraction Spike Experiment Symptom->PostSpike To quantify matrix effect IonSuppression Ion Suppression/ Enhancement CheckPeak->IonSuppression If peak shape is poor or signal is unstable ColumnIssues Column Contamination/Degradation CheckPeak->ColumnIssues If peak shape is poor or signal is unstable MethodDrift LC Method Drift CheckPeak->MethodDrift If peak shape is poor or signal is unstable PostColumn->IonSuppression PostSpike->IonSuppression PoorCleanup Inadequate Sample Cleanup IonSuppression->PoorCleanup OptimizeCleanup Optimize Sample Preparation (QuEChERS/SPE) IonSuppression->OptimizeCleanup DiluteSample Dilute Sample Extract IonSuppression->DiluteSample MatrixMatch Use Matrix-Matched Calibration IonSuppression->MatrixMatch UseSIL Use Stable Isotope-Labeled Internal Standard IonSuppression->UseSIL PoorCleanup->OptimizeCleanup CleanColumn Clean or Replace LC Column ColumnIssues->CleanColumn Equilibrate Ensure System Equilibration MethodDrift->Equilibrate

Caption: Troubleshooting workflow for addressing matrix effects in this compound LC-MS/MS analysis.

Isopyrazam_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenize 1. Sample Homogenization (e.g., Cucumber, Tomato, Soil) Extract 2. Acetonitrile Extraction + Salting Out (QuEChERS) Homogenize->Extract dSPE 3. Dispersive SPE Cleanup (PSA, C18, GCB) Extract->dSPE Filter 4. Filtration (0.22 µm) dSPE->Filter LC 5. Liquid Chromatography (C18 Reversed-Phase) Filter->LC MS 6. Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Quantify 7. Quantification (Matrix-Matched or SIL-IS Calibration) MS->Quantify Report 8. Reporting Results Quantify->Report

Caption: General experimental workflow for the analysis of this compound in agricultural samples.

References

optimizing Isopyrazam concentration for effective control of Sclerotinia sclerotiorum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for effectively using Isopyrazam to control the fungal pathogen Sclerotinia sclerotiorum. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for in vitro experiments against S. sclerotiorum?

Q2: What is the mechanism of action of this compound against S. sclerotiorum?

A2: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide.[3][4][5][6] It targets and blocks the function of the succinate dehydrogenase (SDH) enzyme, which is a key component of both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[7] By inhibiting this enzyme, this compound disrupts fungal respiration and energy production, ultimately leading to the inhibition of mycelial growth.

Q3: Are there known resistance mechanisms in S. sclerotiorum to this compound and other SDHI fungicides?

A3: Yes, resistance to SDHI fungicides in S. sclerotiorum has been documented. The primary mechanism of resistance is the development of point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme, specifically the SDHB, SDHC, and SDHD subunits.[3][4][5] These mutations can reduce the binding affinity of the fungicide to the enzyme, thereby decreasing its efficacy. For instance, a P226L substitution in the SDHB subunit has been shown to confer resistance to boscalid and cross-resistance to other SDHIs in S. sclerotiorum.[4][5]

Q4: What are the best practices for preparing this compound stock solutions for in vitro assays?

A4: To ensure accurate and reproducible results, it is crucial to follow best practices for preparing stock solutions. This compound is a lipophilic compound, meaning it has low solubility in water. Therefore, a suitable organic solvent such as dimethyl sulfoxide (DMSO) or acetone should be used to prepare a high-concentration stock solution. This stock solution can then be serially diluted in the growth medium to achieve the desired final concentrations for your experiment. Always include a solvent control (medium with the same concentration of the solvent used for the stock solution) in your experiments to account for any potential effects of the solvent on fungal growth.

Q5: How can I assess the viability of S. sclerotiorum sclerotia after treatment with this compound?

A5: After treating sclerotia with this compound, their viability can be assessed by transferring them to a fresh, fungicide-free growth medium, such as potato dextrose agar (PDA). Observe the sclerotia for germination and subsequent mycelial growth over a period of several days to weeks. A lack of germination and growth compared to untreated controls would indicate that the this compound treatment was effective in reducing sclerotial viability.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no inhibition of mycelial growth at expected effective concentrations. 1. Degradation of this compound: The compound may have degraded due to improper storage or exposure to light.[8]2. Resistant Isolate: The strain of S. sclerotiorum being used may have developed resistance to SDHI fungicides.[3][4][5]3. Incorrect Concentration: Errors in stock solution preparation or dilution calculations.4. Suboptimal Experimental Conditions: Incubation temperature or pH of the medium may not be optimal for fungicide activity.1. Proper Storage: Store this compound stock solutions in the dark at a low temperature (e.g., -20°C) to prevent degradation. Prepare fresh dilutions for each experiment.2. Test for Resistance: If resistance is suspected, test the isolate's sensitivity to other SDHI fungicides. Sequence the sdhB, sdhC, and sdhD genes to check for known resistance mutations.[3][4][5]3. Verify Concentrations: Double-check all calculations and ensure accurate pipetting. Use calibrated pipettes.4. Optimize Conditions: Ensure the incubation temperature is within the optimal range for S. sclerotiorum growth (typically 20-25°C) and that the pH of the growth medium is appropriate.
High variability in results between replicates. 1. Uneven Distribution of Fungicide: The fungicide may not be evenly distributed in the agar medium.2. Inconsistent Inoculum Size: The size of the mycelial plugs used for inoculation may vary between replicates.3. Contamination: Microbial contamination can interfere with fungal growth and fungicide efficacy.1. Thorough Mixing: Ensure the fungicide is thoroughly mixed into the molten agar before pouring the plates.2. Standardized Inoculum: Use a sterile cork borer to take mycelial plugs of a consistent size from the actively growing edge of a fungal culture.3. Aseptic Technique: Use strict aseptic techniques throughout the experimental setup to prevent contamination.
Precipitation of this compound in the growth medium. Low Solubility: this compound has low aqueous solubility and may precipitate out of solution at higher concentrations.1. Use of a Co-solvent: Ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve the this compound is sufficient to maintain its solubility in the aqueous medium, but not high enough to inhibit fungal growth. Typically, a final solvent concentration of 1% (v/v) or less is recommended.

Quantitative Data Summary

Table 1: In Vitro Efficacy of SDHI Fungicides Against Sclerotinia sclerotiorum

FungicideChemical ClassMean EC50 (µg/mL) for Mycelial Growth InhibitionReference(s)
PenthiopyradPyrazole-carboxamide0.0578 (range: 0.0096 to 0.2606)[1]
PyraziflumidPyrazole-carboxamide0.0561 (±0.0263)[2]
BoscalidPyridine-carboxamide0.068 to 0.219[9]
ThifluzamideThiazole-carboxamide> 6.01 mg L-1 (poor activity)

Table 2: Field Application Rates for this compound-Containing Fungicide for Sclerotinia Control

Product NameActive IngredientsTarget CropApplication RateReference
SYMETRA®This compound (125 g/L) + Azoxystrobin (200 g/L)Oilseed Rape1.0 L/ha[10]

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol details the steps to determine the effective concentration of this compound required to inhibit the mycelial growth of S. sclerotiorum.

Materials:

  • Pure culture of Sclerotinia sclerotiorum

  • Potato Dextrose Agar (PDA)

  • This compound

  • Dimethyl sulfoxide (DMSO) or acetone

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of DMSO or acetone to prepare a high-concentration stock solution (e.g., 10 mg/mL). Store in a sterile, dark container at -20°C.

  • Prepare Fungicide-Amended Media: Autoclave the PDA medium and allow it to cool to approximately 50-55°C in a water bath.

  • Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL). Also, prepare a solvent control plate containing the same concentration of DMSO or acetone as the highest fungicide concentration plate and a negative control plate with no fungicide or solvent.

  • Thoroughly mix the amended PDA and pour approximately 20 mL into each sterile Petri dish. Allow the agar to solidify.

  • Inoculation: From the actively growing edge of a 3-5 day old S. sclerotiorum culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Seal the plates with parafilm and incubate them in the dark at 20-25°C.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the mycelium in the negative control plate reaches the edge of the dish.

  • Calculate Percent Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Percent Inhibition = [(Colony Diameter of Control - Colony Diameter of Treatment) / Colony Diameter of Control] x 100

  • Determine EC50: Use probit analysis or other suitable statistical software to determine the EC50 value, which is the concentration of this compound that inhibits 50% of the mycelial growth.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare this compound Stock Solution media Prepare Fungicide- Amended PDA stock->media inoculate Inoculate Plates media->inoculate culture Prepare S. sclerotiorum Culture culture->inoculate incubate Incubate Plates inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate ec50 Determine EC50 calculate->ec50

Caption: Experimental workflow for determining the EC50 of this compound against S. sclerotiorum.

SDHI_Signaling_Pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q e- qh2 Ubiquinol (QH2) q->qh2 complex_iii Complex III qh2->complex_iii e- atp ATP Production (Reduced) complex_iii->atp This compound This compound This compound->sdh Binds to SDH inhibition Inhibition growth Mycelial Growth Inhibition atp->growth

Caption: Mechanism of action of this compound on the mitochondrial respiratory chain in S. sclerotiorum.

References

troubleshooting poor Isopyrazam efficacy in high-pressure field conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the efficacy of Isopyrazam, particularly under high-pressure field conditions. It is intended for researchers, scientists, and professionals in drug development and crop protection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2] It targets Complex II of the mitochondrial respiratory chain, specifically the succinate dehydrogenase (SDH) enzyme.[1][3] By binding to the SDH enzyme, this compound blocks the oxidation of succinate to fumarate, a critical step in both the Krebs cycle and the electron transport chain.[3] This action disrupts cellular respiration and energy production (ATP synthesis) in the target fungus, ultimately leading to fungal death.[3]

Q2: What does "high-pressure field conditions" mean?

A2: "High-pressure field conditions" typically refers to situations with high disease pressure. This means there is a large population of the target pathogen and environmental conditions are highly favorable for its rapid growth, infection, and spread.[4] High disease pressure increases the likelihood of control failures and accelerates the selection for resistant individuals within the pathogen population.[4]

Q3: What are the initial signs of poor this compound efficacy?

A3: Common indicators of poor efficacy include the continued development and spread of disease symptoms on treated plants, even after application. A noticeable sign is a disease outbreak occurring 7 to 14 days after a preventative application.[5] Lack of control may also be observed when disease symptoms continue to spread to adjacent, untreated plant parts or neighboring plants shortly after treatment.[5]

Q4: Besides resistance, what other factors can cause a fungicide application to fail?

A4: Fungicide failure can be attributed to numerous factors unrelated to resistance.[6][7] These include:

  • Incorrect application: Errors in timing, improper equipment calibration, insufficient application rate, or poor coverage can all lead to reduced efficacy.[6][7]

  • Environmental conditions: Excessive rainfall after application can wash the product off plant surfaces. Water pH used for mixing can also impact the fungicide's activity.[7]

  • Improper product selection: The chosen fungicide may have inherently low effectiveness against the specific target pathogen.[7]

  • Late application: Applying the fungicide after the disease is already well-established is often less effective than preventative applications.[8]

Troubleshooting Guide for Poor Efficacy

If you are experiencing suboptimal performance with this compound, follow this step-by-step guide to diagnose the potential cause.

Step 1: Review Application and Environmental Parameters

The first step in troubleshooting is to rule out issues with the application process and environmental factors.

Q: Have I applied this compound correctly and under the right conditions?

A: Review your application records against the following checklist:

  • Correct Diagnosis: Was the target pathogen accurately identified and is it listed as a target for this compound?

  • Application Timing: Was the application performed preventatively or at the very early stages of disease development?[8] Curative applications under high pressure are often less effective.

  • Rate and Volume: Was the recommended application rate and carrier volume used? Check sprayer calibration to ensure accuracy.[9]

  • Coverage: Was the spray coverage uniform and thorough across the target area? Uneven coverage from clogged or misaligned nozzles can result in control gaps.[9]

  • Weather Conditions: Was there heavy rainfall shortly after application that could have washed the product away? this compound is highly lipophilic and has a strong affinity for the cuticular wax layer, which protects it from rain, but extreme weather can still have an impact.[1][10]

  • Tank Mixing: Was this compound mixed with other products? Check for any known antagonisms and ensure the correct mixing order was followed.[9] Water pH should be near neutral (pH 7.0) for optimal mixing.[7]

Step 2: Assess the Possibility of Fungicide Resistance

If application and environmental factors have been ruled out, the next step is to investigate the possibility of fungicide resistance in the pathogen population.

Q: How does resistance to SDHI fungicides like this compound develop?

A: Resistance to SDHI fungicides typically occurs through specific mutations in the genes encoding the subunits of the target SDH enzyme (SdhB, SdhC, and SdhD).[11][12][13] These mutations alter the fungicide's binding site on the enzyme, reducing its ability to inhibit the enzyme's function.[3][14] Under the selection pressure of repeated fungicide applications, the proportion of resistant individuals in the fungal population can increase, leading to observable field failure.[6]

Q: How can I confirm if the pathogen population is resistant to this compound?

A: Confirming resistance requires laboratory analysis. This typically involves collecting samples of the pathogen from the affected area and conducting one or both of the following tests:

  • Phenotypic Assay (In Vitro Sensitivity Test): This bioassay determines the concentration of the fungicide required to inhibit fungal growth by 50% (EC50 value). A significantly higher EC50 value compared to a known sensitive (wild-type) population indicates resistance.

  • Genotypic Assay (Molecular Detection): This involves DNA sequencing or PCR-based methods to detect specific, known mutations in the SdhB, SdhC, or SdhD genes that confer resistance.[11][12][15]

The diagram below outlines a general workflow for troubleshooting poor efficacy, from initial field observation to laboratory confirmation of resistance.

G start Poor Efficacy Observed in Field check_app Step 1: Review Application & Environmental Factors start->check_app app_ok Application & Conditions Were Correct check_app->app_ok No Issues Found app_bad Application or Conditions Were Incorrect check_app->app_bad Issues Identified resistance_q Step 2: Suspect Resistance app_ok->resistance_q correct_app Correct Application Practices & Re-apply if Necessary app_bad->correct_app end_good Problem Resolved correct_app->end_good lab_test Step 3: Laboratory Testing resistance_q->lab_test collect_samples Collect Pathogen Samples from Field lab_test->collect_samples sensitivity_assay In Vitro Sensitivity Assay (Determine EC50) collect_samples->sensitivity_assay molecular_assay Molecular Assay (Sequence Sdh Genes) collect_samples->molecular_assay result Interpret Results sensitivity_assay->result molecular_assay->result resistant Resistance Confirmed result->resistant High EC50 and/or Resistance Alleles Found sensitive Population is Sensitive result->sensitive Low EC50 and No Resistance Alleles manage_resistance Implement Resistance Management Strategy resistant->manage_resistance reassess Re-evaluate Other Factors (e.g., Pathogen ID, Coverage) sensitive->reassess manage_resistance->end_good end_bad2 Problem Unresolved (Consult Expert) reassess->end_bad2

Caption: Troubleshooting workflow for poor fungicide efficacy.

Data Presentation

The development of resistance is often quantified by a Resistance Factor (RF), calculated as the EC50 of the resistant isolate divided by the EC50 of a sensitive isolate. The table below presents illustrative data on mutations in the SDH enzyme and their impact on resistance levels to SDHI fungicides in various pathogens.

Pathogen SpeciesSDH Gene MutationAmino Acid ChangeResistance Level to SDHIsReference
Botrytis cinereaSdhBH272R/YHigh resistance to boscalid, but sensitivity or hypersensitivity to fluopyram.[12]
Botrytis cinereaSdhBP225F/LModerate to high resistance to boscalid and fluopyram.[12]
Alternaria solaniSdhBH278Y/RModerate to very high resistance to boscalid.[13][16]
Alternaria solaniSdhCH134RAssociated with resistance to boscalid.[16]
Rhizoctonia solaniSDHBH249LModerate resistance to this compound.[14]
Rhizoctonia solaniSDHCI78FModerate to high resistance to this compound.[14]

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay

This protocol details a method to determine the EC50 (Effective Concentration for 50% inhibition) value for this compound against a fungal isolate.[17][18]

1. Materials:

  • Pure culture of the fungal isolate to be tested.

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Technical grade this compound.

  • Solvent for this compound (e.g., acetone or DMSO).

  • Sterile petri dishes (90 mm).

  • Sterile distilled water.

  • Micropipettes, sterile tips, and spreader.

  • Incubator.

2. Methodology:

  • Prepare Stock Solution: Dissolve a precise amount of this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1000 mg/L).

  • Prepare Amended Media: Autoclave the PDA medium and cool it to 50-55°C in a water bath. Add appropriate volumes of the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L). A control plate should contain only the solvent at the same concentration used in the highest fungicide dose. Pour the amended media into petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing fungal culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer. Place the plug, mycelium-side down, onto the center of each agar plate (both amended and control).[18]

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C).

  • Data Collection: Measure the colony diameter in two perpendicular directions daily until the colony on the control plate reaches near-full growth.

  • Calculation:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • The EC50 value is calculated by performing a probit analysis or regressing the inhibition percentages against the log-transformed fungicide concentrations.[18]

Protocol 2: Molecular Detection of SDH Gene Mutations

This protocol provides a general workflow for identifying resistance-conferring mutations.

1. Materials:

  • Fungal mycelium (from pure culture).

  • DNA extraction kit.

  • PCR thermocycler.

  • Primers designed to amplify conserved regions of the SdhB, SdhC, and/or SdhD genes.

  • Taq polymerase and other PCR reagents.

  • Gel electrophoresis equipment.

  • Access to Sanger sequencing services.

2. Methodology:

  • DNA Extraction: Grow the fungal isolate in a liquid medium or on agar plates. Harvest the mycelium and extract genomic DNA using a commercial kit or a standard CTAB protocol.

  • PCR Amplification: Design primers flanking the regions of the Sdh genes where mutations are known to occur. Perform PCR to amplify these target regions from the extracted DNA.

  • Verification: Run the PCR products on an agarose gel to confirm that a fragment of the expected size has been amplified.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the obtained DNA sequence with the wild-type (sensitive) reference sequence for the same fungal species. Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at known resistance hotspots.

Signaling Pathways and Mechanisms

The following diagrams illustrate the mode of action of this compound and the primary mechanism of target-site resistance.

G cluster_0 Mitochondrial Respiratory Chain cluster_1 Q-binding site succinate Succinate sdh Complex II (Succinate Dehydrogenase) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q e- transfer qh2 Ubihydroquinone (QH2) q->qh2 Reduction complex3 Complex III qh2->complex3 e- transfer atp ATP (Energy) complex3->atp ...to ATP Synthase This compound This compound (SDHI) This compound->sdh INHIBITS

Caption: this compound's mode of action via inhibition of Complex II.

G cluster_sensitive Sensitive Fungus (Wild-Type) cluster_resistant Resistant Fungus (Mutated) sdh_wt SDH Enzyme (Correct Shape) sdh_mut Mutated SDH Enzyme (Altered Binding Site) mutation Point Mutation in SdhB, SdhC, or SdhD gene isopyrazam_wt This compound isopyrazam_wt->sdh_wt Binds & Inhibits isopyrazam_mut This compound isopyrazam_mut->sdh_mut Cannot Bind Effectively

Caption: Target-site mutation mechanism for SDHI resistance.

References

Technical Support Center: Enhancing the Rainfastness of Isopyrazam Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the rainfastness of Isopyrazam formulations on leaf surfaces.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its mode of action influence its rainfastness?

This compound is a broad-spectrum pyrazole carboxamide fungicide that inhibits the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiration chain of fungi, thereby hindering their energy metabolism.[1][2][3] It possesses both protective and curative properties.[2] this compound has low water solubility and is lipophilic (fat-loving), which allows it to penetrate and persist in the waxy layer of plant leaves.[2] This inherent characteristic provides a degree of natural rainfastness. As a systemic fungicide, it is absorbed by the foliage, making it generally less susceptible to wash-off compared to contact fungicides that remain on the plant surface.[2][4][5]

Q2: What are the key factors that affect the rainfastness of an this compound formulation?

The rainfastness of this compound formulations is influenced by several factors:

  • Rainfall Characteristics: The intensity and amount of rainfall are critical. Intense rainfall over a short period can physically dislodge the formulation, while a gentle drizzle over a longer period may have less impact.[6] A general guideline is that 2.5 cm (1 inch) of rain can remove a significant portion of a pesticide deposit.[6]

  • Drying Time: A sufficient drying period between application and rainfall is crucial for the formulation to adhere to and penetrate the leaf surface.[4][7] For systemic fungicides like this compound, a longer drying time (up to 24 hours) allows for optimal absorption into the plant tissue.[2][8]

  • Formulation Type: Different pesticide formulations exhibit varying levels of rainfastness. Emulsifiable concentrates (EC) and suspension concentrates (SC) are generally more rainfast than wettable powders (WP) and granules (G).

  • Adjuvants: The inclusion of adjuvants such as stickers, spreaders, and penetrants in the formulation can significantly enhance rainfastness.

  • Leaf Surface Properties: The type of plant and the characteristics of its leaf surfaces (e.g., waxiness, hairiness) can affect how well the formulation adheres.

Q3: How can adjuvants improve the rainfastness of this compound?

Adjuvants are substances added to a pesticide formulation to improve its effectiveness. For enhancing rainfastness, several types of adjuvants can be used:

  • Stickers (Adhesion agents): These increase the adhesion of the formulation to the leaf surface, making it more resistant to being washed off by rain. Examples include latex-based adjuvants, polymers like polyvinyl alcohol (PVA) and chitosan, and bio-based options like cellulose fibrils.[9][10]

  • Spreaders (Wetting agents): These reduce the surface tension of the spray droplets, allowing them to spread over a larger area of the leaf surface and preventing them from beading up and rolling off.

  • Penetrants: These aid in the absorption of the active ingredient into the plant tissue. For a systemic fungicide like this compound, this is particularly beneficial as the active ingredient becomes protected from rain once inside the leaf. Oil-based adjuvants and some surfactants can act as penetrants.

  • Alkoxylated Fatty Chain Adjuvants: Specific adjuvants, such as alkoxylated fatty acids, alcohols, amides, or amines, have been shown to improve the efficacy of this compound.[8]

Troubleshooting Guide

Problem: Poor disease control with this compound application following a rainfall event.

Potential Cause Troubleshooting Steps
Insufficient Drying Time Ensure a minimum of 2-4 hours, and ideally up to 24 hours, of dry weather after application to allow for optimal absorption of this compound into the leaf tissue.[2][8] If rain is imminent, consider delaying the application.
Heavy or Intense Rainfall If more than 2.5 cm (1 inch) of rain occurred shortly after application, a re-application may be necessary. For heavy rainfall exceeding 5 cm (2 inches), re-application is highly recommended.[6]
Inappropriate Formulation For areas with frequent rainfall, consider using a suspension concentrate (SC) or emulsifiable concentrate (EC) formulation of this compound, as they generally offer better rainfastness than wettable powders (WP).
Lack of Adjuvant Incorporate a suitable adjuvant into your spray tank. A "sticker" adjuvant will improve adhesion to the leaf surface, while a "penetrant" will enhance absorption. For this compound, consider adjuvants with alkoxylated fatty chains.[8]
Incorrect Application Technique Ensure proper spray coverage of the target foliage. Use nozzles and pressure settings that produce droplets of an appropriate size to minimize runoff.

Data Presentation: Illustrative Rainfastness of this compound Formulations

The following tables provide illustrative data on the impact of adjuvants, rainfall intensity, and drying time on the rainfastness of this compound. Note: These are example values based on general principles of pesticide rainfastness and are intended for comparative purposes.

Table 1: Effect of Adjuvant Type on this compound Retention After Simulated Rainfall (1 inch/hr for 30 min)

FormulationAdjuvant (0.5% v/v)Drying Time (hours)This compound Retention (%)
This compound SCNone265
This compound SCNon-ionic Surfactant (Spreader)275
This compound SCMethylated Seed Oil (Penetrant)285
This compound SCLatex-based Sticker290

Table 2: Impact of Drying Time on this compound Rainfastness (SC Formulation with Sticker Adjuvant)

Drying Time (hours)This compound Retention (%) after 1 inch rain
0.550
170
285
492
895
24>98

Experimental Protocols

Protocol 1: Evaluating the Rainfastness of this compound Formulations using a Simulated Rainfall Assay

Objective: To quantify the percentage of this compound washed off from a leaf surface by a simulated rainfall event.

Materials:

  • This compound technical grade and formulated products

  • Selected adjuvants

  • Potted plants (e.g., wheat, barley, or other relevant species)

  • Laboratory spray chamber

  • Rainfall simulator with adjustable intensity and duration[11]

  • HPLC-UV or LC-MS/MS system[12][13][14]

  • Acetonitrile (HPLC grade)

  • n-hexane (HPLC grade)

  • Florisil for solid-phase extraction

  • Standard laboratory glassware and equipment

Methodology:

  • Plant Preparation: Grow plants to a suitable stage (e.g., 3-4 leaf stage).

  • Formulation Preparation: Prepare spray solutions of the this compound formulations to be tested, with and without the selected adjuvants, at the desired concentrations.

  • Application: Apply the formulations to the plants in a laboratory spray chamber to ensure uniform coverage. Leave a set of treated plants unsprayed to serve as a control for extraction efficiency.

  • Drying: Allow the treated plants to dry for a specified period (e.g., 1, 2, 4, 8, or 24 hours) under controlled temperature and humidity.

  • Simulated Rainfall: Place the dried plants in a rainfall simulator.[11] Apply a simulated rainfall event of a defined intensity (e.g., 20 mm/hr) and duration (e.g., 30 minutes). Leave a set of treated and dried plants unexposed to rain as a "0 mm rain" control.

  • Sample Collection: After the rainfall event, allow the leaves to air dry. Collect a standardized number of leaves from each treatment group.

  • Extraction:

    • Extract the this compound from the leaf samples using acetonitrile.

    • Concentrate the extract and partition with n-hexane to remove non-polar co-extractives.

    • Clean up the extract using a Florisil solid-phase extraction column.[12]

  • Quantification:

    • Analyze the purified extracts using HPLC-UV or LC-MS/MS to determine the concentration of this compound.[12][13][14]

  • Calculation:

    • Calculate the amount of this compound remaining on the leaves after rainfall.

    • Express the rainfastness as a percentage of the amount of this compound present on the leaves of the "0 mm rain" control group.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_app Application & Drying cluster_rain Rainfall Simulation cluster_analysis Analysis A Plant Growth C Spray Application A->C B Formulation Preparation (this compound +/- Adjuvants) B->C D Drying Period (Variable Time) C->D E Simulated Rainfall (Variable Intensity/Duration) D->E F Control (No Rain) D->F G Leaf Sampling E->G F->G H Extraction & Cleanup G->H I HPLC/LC-MS/MS Quantification H->I J Data Analysis (% Retention) I->J

Caption: Workflow for assessing the rainfastness of this compound formulations.

Signaling_Pathway cluster_formulation Formulation Components cluster_factors Influencing Factors cluster_outcome Outcome This compound This compound (Active Ingredient) Rainfastness Enhanced Rainfastness This compound->Rainfastness Inherent Lipophilicity Adjuvant Adjuvant (e.g., Sticker, Penetrant) Adjuvant->Rainfastness Improves Adhesion & Penetration Rain Rainfall (Intensity, Duration) Rain->Rainfastness Negative Impact Drying Drying Time Drying->Rainfastness Positive Impact Leaf Leaf Surface (Wettability) Leaf->Rainfastness

Caption: Factors influencing the rainfastness of this compound formulations.

References

minimizing Isopyrazam degradation during sample extraction and cleanup

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isopyrazam Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this compound during sample extraction and cleanup, ensuring accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability crucial during sample analysis?

This compound is a broad-spectrum pyrazole-carboxamide fungicide used to control a wide range of fungal pathogens on crops. For accurate quantification of its residues in environmental or agricultural samples, it is imperative to prevent its chemical breakdown (degradation) during the extraction and cleanup processes. Degradation leads to lower-than-actual measured concentrations and can generate interference peaks in analytical instruments like HPLC or GC, compromising the reliability of the results.

Q2: What are the primary factors that can cause this compound degradation during sample preparation?

The main factors contributing to this compound degradation are exposure to light (photodegradation), non-optimal pH conditions, and elevated temperatures. Of these, photodegradation is a particularly significant concern.

Q3: How does pH affect the stability of this compound?

This compound is generally stable against hydrolysis in aqueous solutions across a range of pH values (pH 5, 7, and 9) at room temperature[1][2]. However, pH can influence the rate of photodegradation. Under UV light exposure, degradation has been observed to be faster in neutral and alkaline solutions compared to acidic solutions[3][4][5]. Therefore, maintaining a neutral to slightly acidic pH during extraction is a safe practice, especially if samples might be exposed to light.

Q4: Is this compound sensitive to light, and what precautions are necessary?

Yes, this compound is susceptible to photodegradation. Its half-life in water under simulated sunlight is about 195 hours, but under direct UV irradiation, this can drop to as little as 30 minutes[3][4][5]. To minimize photolytic loss:

  • Use amber glassware or tubes wrapped in aluminum foil for all sample preparation steps.

  • Minimize the exposure of samples, extracts, and standards to direct sunlight or harsh laboratory lighting.

  • Process samples promptly after collection and extraction.

Q5: What is the impact of temperature on this compound stability during sample processing?

This compound is relatively stable at elevated temperatures for short durations, showing stability for 5 days at 50°C across various pH levels[1]. However, as a general best practice to prevent any potential thermal degradation and slow down other chemical reactions, it is recommended to avoid high temperatures during extraction and solvent evaporation steps. If concentration is needed, use a gentle stream of nitrogen at or slightly above room temperature.

Q6: What are the known degradation products of this compound?

Photodegradation pathways include the cleavage of carbon-nitrogen bonds, hydroxylation, demethylation, and photoisomerization[3][4][5]. In soil, microbial degradation can lead to different products via hydroxylation and epoxidation[6][7]. Awareness of these potential transformation products can be useful when troubleshooting unexpected peaks in a chromatogram.

Troubleshooting Guide: Low or Inconsistent Recovery

Problem: My recovery rates for this compound are low and/or highly variable.

This is a common issue that can often be traced back to analyte degradation or suboptimal extraction/cleanup procedures. Use the following guide to diagnose the potential cause.

This compound Stability Under Various Conditions

The following table summarizes key stability data for this compound, which can help diagnose sources of degradation.

ParameterConditionResultImplication for AnalysisSource
Hydrolysis pH 5, 7, 9 (25°C, 30 days)StableHydrolysis is not a major concern under typical lab conditions.[1][2]
Photodegradation Simulated Sunlight (in water)Half-life of 195 hoursSignificant degradation can occur with prolonged light exposure.[3][4]
Photodegradation UV Irradiation (in water)Half-life of 30 minutesExtremely rapid degradation. Avoid direct UV light.[3][4][5]
Photodegradation UV Light, pH InfluenceRate: Neutral > Alkaline > AcidicIn cases of unavoidable light exposure, an acidic medium is preferable.[3][4][5]
Thermal Stability 50°C (5 days)StableStable against short-term heat, but avoid excessive temperatures.[1]
Troubleshooting Workflow for Low this compound Recovery

This decision tree provides a logical workflow to identify the root cause of low analyte recovery.

G Troubleshooting Logic for Low this compound Recovery start Low or Inconsistent This compound Recovery check_light Were samples and extracts protected from light? start->check_light light_yes Yes check_light->light_yes light_no No check_light->light_no check_ph Was the extraction pH controlled or buffered? light_yes->check_ph solution_light ACTION: Use amber vials, cover glassware with foil, and work away from windows. light_no->solution_light ph_yes Yes check_ph->ph_yes ph_no No check_ph->ph_no check_extraction Is the extraction procedure efficient? ph_yes->check_extraction solution_ph ACTION: Consider using a buffered QuEChERS method (e.g., Citrate) to maintain a stable, slightly acidic to neutral pH. ph_no->solution_ph extraction_yes Yes check_extraction->extraction_yes extraction_no No check_extraction->extraction_no check_cleanup Could analyte be lost during cleanup? extraction_yes->check_cleanup solution_extraction ACTION: Ensure adequate homogenization. Verify solvent choice (Acetonitrile is common). Check sample-to-solvent ratio. extraction_no->solution_extraction cleanup_yes No check_cleanup->cleanup_yes cleanup_no Yes check_cleanup->cleanup_no end_node If issues persist, investigate instrumental effects (e.g., matrix suppression in LC-MS/MS). cleanup_yes->end_node solution_cleanup ACTION: Verify d-SPE sorbent choice (PSA, C18, GCB) is appropriate for the matrix. Ensure elution solvents are correct. cleanup_no->solution_cleanup

Caption: A decision tree for troubleshooting low this compound recovery.

Recommended Experimental Protocol: Modified QuEChERS Method

This protocol is a general guideline for the extraction and cleanup of this compound from a high-moisture commodity (e.g., cucumber, melon) using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, modified to minimize degradation.[8][9][10][11]

Recommended Materials
StepMaterialPurposeSource(s)
Extraction Acetonitrile (ACN)Extraction Solvent[9][12][13]
EN 15662 or AOAC 2007.01 Salts (MgSO₄, NaCl, Sodium Citrates)Induce phase separation and buffer pH[14][15]
Cleanup (d-SPE) Primary Secondary Amine (PSA)Removes organic acids, sugars, fatty acids[14]
C18 (Octadecylsilane)Removes non-polar interferences (e.g., lipids)[9][10][14]
Graphitized Carbon Black (GCB)Removes pigments and sterols (use with caution, may retain planar analytes)[9][10]
Anhydrous MgSO₄Removes residual water[8][14]
Step-by-Step Procedure
  • Sample Homogenization:

    • Weigh 10-15 g of a representative, homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples, rehydrate according to established methods[14].

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • If required, add an internal standard at this stage.

    • Cap the tube tightly and shake vigorously for 1 minute. Ensure the entire sample is interacting with the solvent.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate)[14].

    • Immediately shake vigorously for another 1 minute. The mixture will become warm.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • CRITICAL STEP: Perform this step quickly and away from direct light.

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18)[14].

    • Cap the tube and shake on a vortex mixer for 30-60 seconds.

    • Centrifuge at high speed (e.g., ≥10,000 g) for 2-5 minutes to pellet the sorbent material.

  • Final Extract Preparation:

    • Carefully transfer the supernatant (the cleaned extract) into an amber autosampler vial.

    • If analyzing by LC-MS/MS, the extract can often be diluted with the mobile phase and injected directly[8].

    • If analyzing by GC-MS, a solvent exchange step may be necessary.

    • Store extracts in a refrigerator or freezer, protected from light, until analysis.

Workflow Diagram

The following diagram illustrates the key stages of the QuEChERS protocol and highlights critical control points for minimizing this compound degradation.

G This compound Analysis Workflow (QuEChERS) cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis sample 1. Homogenize Sample (10-15 g) extract 2. Add Acetonitrile & Salts Shake Vigorously (1 min) sample->extract centrifuge1 3. Centrifuge (≥3000 g, 5 min) extract->centrifuge1 critical2 CRITICAL POINT: Buffered salts help maintain stable pH. extract->critical2 aliquot 4. Transfer Supernatant to d-SPE Tube centrifuge1->aliquot vortex 5. Vortex with Sorbent (30-60 sec) aliquot->vortex critical1 CRITICAL POINT: Protect from Light! Use amber tubes or foil. aliquot->critical1 centrifuge2 6. Centrifuge (≥10,000 g, 2-5 min) vortex->centrifuge2 final_extract 7. Collect Final Extract into Amber Vial centrifuge2->final_extract analysis 8. LC-MS/MS or GC-MS Analysis final_extract->analysis

Caption: Key stages in the QuEChERS workflow for this compound analysis.

References

Validation & Comparative

Comparative Efficacy of Isopyrazam and Boscalid Against Botrytis cinerea: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the fungicides Isopyrazam and Boscalid in their efficacy against Botrytis cinerea, the causal agent of gray mold disease. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.

Introduction

Botrytis cinerea is a necrotrophic fungus responsible for significant pre- and post-harvest losses in a wide range of crops.[1][2] Management of gray mold heavily relies on the application of fungicides.[3][4] Both this compound and Boscalid belong to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, which act by disrupting the fungal mitochondrial respiratory chain.[3][4][5] This guide synthesizes available data to compare their effectiveness.

Quantitative Efficacy Data

The following tables summarize the 50% effective concentration (EC50) values for this compound and Boscalid against Botrytis cinerea, providing insights into their relative potency. It is important to note that these values are derived from different studies and experimental conditions may vary.

Table 1: Comparative EC50 Values for Mycelial Growth Inhibition

FungicideMean EC50 (µg/ml)Range of EC50 (µg/ml)Crop Source of IsolatesReference
This compound0.68 ± 0.360.08 - 1.62Cucumber, tomato, grape, strawberry[3]
Boscalid0.3 ± 0.02 (in 2014)0.03 - 1.56Tomato, cucumber[1]
Boscalid6.39 ± 1.66 (in 2019)0.01 - 85.56Tomato, cucumber[1]

Note: The significant increase in Boscalid's mean EC50 value between 2014 and 2019 suggests the development of resistance in the tested fungal populations.[1]

Table 2: Efficacy of this compound on Different Fungal Stages

Fungal StageMean EC50 (µg/ml)Range of EC50 (µg/ml)Reference
Mycelial Growth0.68 ± 0.360.53 - 0.74[3]
Spore Germination0.07 ± 0.040.04 - 0.07[3]
Germ-Tube ElongationNot explicitly stated, but inhibition was >98% at 0.6 µg/ml0.02 - 0.04[3]

This compound demonstrates significantly higher efficacy in inhibiting spore germination and germ-tube elongation compared to mycelial growth.[3]

Mechanism of Action: SDHI Fungicides

Both this compound and Boscalid function as Succinate Dehydrogenase Inhibitors (SDHIs). They target Complex II (succinate-coenzyme Q reductase) in the mitochondrial electron transport chain, a crucial component of cellular respiration in fungi. By inhibiting this enzyme, they block ATP production, leading to the cessation of fungal growth and development.[5]

SDHI_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_fungicides SDHI Fungicides ComplexII Complex II (Succinate Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexII->CoQ e- transfer Fumarate Fumarate ComplexII->Fumarate Reduced ComplexIII Complex III CoQ->ComplexIII e- transfer ATP_Production ATP Production (Cellular Energy) ComplexIII->ATP_Production Leads to This compound This compound This compound->ComplexII Inhibits This compound->ATP_Production Blocks Boscalid Boscalid Boscalid->ComplexII Inhibits Boscalid->ATP_Production Blocks Succinate Succinate Succinate->ComplexII Oxidized

Caption: Mechanism of action for SDHI fungicides like this compound and Boscalid.

Experimental Protocols

The following outlines a general methodology for assessing the in vitro efficacy of fungicides against Botrytis cinerea, based on protocols described in the cited literature.[2][6][7][8]

1. Fungal Isolate Collection and Culture:

  • Botrytis cinerea isolates are collected from infected plant tissues (e.g., leaves, fruits).

  • Isolates are single-spored and cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at 25°C.

2. Fungicide Stock Solution Preparation:

  • Technical grade this compound and Boscalid are dissolved in a suitable solvent (e.g., acetone or dimethyl sulfoxide) to create stock solutions.

  • Serial dilutions are prepared to obtain the desired test concentrations.

3. Mycelial Growth Inhibition Assay:

  • The fungicides at various concentrations are incorporated into the molten PDA medium.

  • Mycelial plugs (typically 5 mm in diameter) from the edge of an actively growing B. cinerea culture are placed in the center of the fungicide-amended PDA plates.

  • Plates are incubated at 25°C in the dark.

  • The diameter of the fungal colony is measured after a set incubation period (e.g., 5 days), and the percentage of growth inhibition relative to a control (no fungicide) is calculated.

  • The EC50 value is determined by regression analysis of the inhibition data.

4. Spore Germination and Germ-Tube Elongation Assay:

  • A conidial suspension is prepared from a sporulating culture of B. cinerea.

  • The suspension is adjusted to a specific concentration (e.g., 3 × 10^3 conidia/ml).

  • The conidial suspension is mixed with different concentrations of the fungicides and placed on a slide.

  • After incubation at 25°C in the dark for a specified time (e.g., 24 hours), the percentage of germinated spores and the length of the germ tubes are assessed under a microscope.

  • The inhibition rates are calculated relative to a control.

Fungicide_Efficacy_Workflow cluster_preparation Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Isolate 1. Isolate and Culture Botrytis cinerea Mycelial_Growth 3a. Mycelial Growth Inhibition Assay Isolate->Mycelial_Growth Spore_Germination 3b. Spore Germination Inhibition Assay Isolate->Spore_Germination Fungicide_Stock 2. Prepare Fungicide Stock Solutions Fungicide_Stock->Mycelial_Growth Fungicide_Stock->Spore_Germination Measurement 4. Measure Inhibition Mycelial_Growth->Measurement Spore_Germination->Measurement EC50_Calc 5. Calculate EC50 Values Measurement->EC50_Calc Comparison 6. Compare Efficacy EC50_Calc->Comparison

Caption: General experimental workflow for fungicide efficacy testing.

Resistance and Cross-Resistance

A critical consideration in fungicide application is the potential for resistance development. Studies have shown that the sensitivity of B. cinerea to Boscalid can decline over time with repeated use, as indicated by the increasing EC50 values.[1] Mutations in the SdhB subunit of the succinate dehydrogenase enzyme are often responsible for this resistance.[1]

Importantly, research indicates that there is no positive multiple resistance between this compound and some other classes of botryticides, such as diethofencarb, iprodione, and pyrimethanil.[3][9] However, positive cross-resistance has been observed between different SDHI fungicides.[10] This highlights the importance of fungicide rotation and integrated pest management strategies to mitigate the development of resistance.

Conclusion

Both this compound and Boscalid are effective SDHI fungicides for the control of Botrytis cinerea. The available data suggests that this compound is particularly potent in inhibiting spore germination and germ-tube elongation. While both fungicides target the same enzyme, the emergence of resistance to Boscalid underscores the need for careful management practices. This comparative guide provides a foundation for researchers to make informed decisions in the development of effective gray mold control strategies.

References

Validation of Analytical Methods for Isopyrazam: A Comparative Guide Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Isopyrazam, a broad-spectrum foliar fungicide, with a focus on method validation in accordance with the International Council for Harmonisation (ICH) guidelines. For researchers, scientists, and professionals in drug development, ensuring that an analytical procedure is suitable for its intended purpose is a critical aspect of the quality assurance process. This document outlines the key validation parameters, presents comparative data from validated methods, and provides standardized experimental protocols.

Core Validation Parameters according to ICH Q2(R1)

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose[1][2][3][4]. The ICH Q2(R1) guideline details the validation characteristics needed for various analytical methods[1][5]. These core parameters ensure the reliability, reproducibility, and accuracy of analytical data[6][7].

  • Accuracy: The closeness of test results to the true value. It is often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[7].

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of Validated Methods for this compound

This compound consists of two biologically active diastereoisomers, the syn-isomer and the anti-isomer[8]. Analytical methods must be capable of accurately quantifying these isomers. Below is a comparison of two validated methods for the determination of this compound residues in different matrices.

Table 1: Comparison of HPLC-UVD and UPLC-MS/MS Method Validation Parameters for this compound Analysis

Validation ParameterHPLC-UVD Method for Agricultural Products[9]UPLC-MS/MS Method for Soil & Tomatoes[10][11]
Analyte(s) This compound (syn- and anti-isomers)This compound (syn- and anti-isomers) and their metabolites
Linearity (R²) >0.9990.999
Range 0.05 - 10.0 mg/kg0.005 - 5 mg/L
Accuracy (% Recovery) syn-isomer: 81.0 - 105.3%anti-isomer: 80.8 - 105.6%92.0 - 107%
Precision (%RSD / %CV) < 10%< 9.40%
Limit of Detection (LOD) Not Reported6.88 x 10⁻⁵ - 2.70 x 10⁻⁴ mg/kg
Limit of Quantitation (LOQ) 0.04 mg/kg2.20 x 10⁻⁴ - 9.20 x 10⁻⁴ mg/kg

Experimental Protocols for Method Validation

The following are detailed methodologies for the key validation experiments, based on ICH guidelines and applied in the cited studies for this compound.

Accuracy (Recovery)
  • Objective: To determine the closeness of the measured value to the true value.

  • Methodology:

    • Select a range of concentrations, typically 80% to 120% of the target concentration. For this compound residue analysis, this involves fortifying blank matrices (e.g., untreated cucumber, soil) with known amounts of this compound standard[9].

    • Prepare a minimum of three replicate samples at each concentration level. A common approach is to use three concentrations with three replicates each, for a total of nine determinations[5].

    • Analyze the samples using the developed analytical method.

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • The mean percent recovery and its standard deviation should be reported. For the this compound HPLC-UVD method, fortification levels were set at the Method LOQ (0.04 mg/kg), 10x MLOQ, and 50x MLOQ[9].

Precision (Repeatability & Intermediate Precision)
  • Objective: To assess the degree of scatter between a series of measurements.

  • Methodology for Repeatability:

    • Prepare a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations)[5].

    • The samples should be prepared from the same homogeneous material.

    • Analysis should be conducted by one analyst on the same day, using the same instrument.

    • Calculate the mean, standard deviation, and the relative standard deviation (%RSD) or coefficient of variation (%CV). The UPLC-MS/MS method for this compound demonstrated RSD values lower than 9.40%[11].

  • Methodology for Intermediate Precision:

    • Repeat the precision study within the same laboratory but introduce planned variations.

    • Variables include different analysts, different days, and different instruments.

    • Calculate the %RSD for each condition and perform a statistical comparison (e.g., using an F-test) to evaluate the significance of the variations.

Linearity
  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Methodology:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations, spanning the expected range of the samples. For the UPLC-MS/MS analysis of this compound, the range was 0.005–5 mg/L[10].

    • Inject each standard solution and record the analytical response (e.g., peak area).

    • Plot the response versus the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).

    • The r² value should be close to 1. An r² of >0.999 is generally considered acceptable[12]. Both cited methods for this compound achieved this standard[9][10].

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating an analytical method according to ICH guidelines, from initial development to the final validation report.

ICH_Validation_Workflow ICH Q2(R1) Analytical Method Validation Workflow cluster_dev Phase 1: Development & Protocol cluster_eval Phase 3: Evaluation & Reporting Dev Analytical Method Development (ICH Q14) ATP Define Analytical Target Profile (ATP) Dev->ATP Protocol Prepare Validation Protocol ATP->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Eval Evaluate Data vs. Acceptance Criteria Robustness->Eval Report Prepare Validation Report Eval->Report Final Method Implementation Report->Final

Caption: Workflow for analytical method validation as per ICH guidelines.

References

Isopyrazam: A Comparative Analysis of Protective and Curative Fungicidal Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isopyrazam, a broad-spectrum pyrazole-carboxamide fungicide, has demonstrated significant efficacy in the control of a wide range of fungal plant pathogens. As a succinate dehydrogenase inhibitor (SDHI), its mode of action involves the disruption of the fungal mitochondrial respiratory chain, a critical process for energy production. This guide provides a comparative analysis of the protective and curative activities of this compound, supported by experimental data, detailed methodologies, and visual representations of its mode of action and experimental workflows.

Quantitative Efficacy of this compound

The efficacy of a fungicide is quantified by its ability to inhibit fungal growth, typically expressed as the half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency. This compound exhibits both protective (pre-infection) and curative (post-infection) activities against various fungal pathogens.

Table 1: Protective vs. Curative EC50 Values of this compound against Podosphaera xanthii (Cucumber Powdery Mildew)
FungicideProtective Activity EC50 (mg/L)Curative Activity EC50 (mg/L)
This compound 0.04 0.05
Hexaconazole0.120.28
Difenoconazole0.180.35
Pyraclostrobin2.003.15
Kresoxim-methyl8.2510.54
Azoxystrobin13.0418.23

Data sourced from a study on cucumber powdery mildew, demonstrating this compound's high potency in both protective and curative applications compared to other commonly used fungicides[1].

Table 2: Baseline Sensitivity of Botrytis cinerea to this compound
Inhibition ParameterMean EC50 (µg/mL)
Spore Germination0.07 ± 0.04
Mycelial Growth0.68 ± 0.36

This data indicates that this compound is highly effective at inhibiting the spore germination of Botrytis cinerea at very low concentrations[2].

Mode of Action: Succinate Dehydrogenase Inhibition

This compound targets Complex II (succinate dehydrogenase or SDH) in the mitochondrial electron transport chain of fungi. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, this compound blocks the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the tricarboxylic acid (TCA) cycle and halts ATP production, ultimately leading to fungal cell death. This compound's high affinity for the waxy layer of leaves contributes to its long-lasting protective activity[1][3].

Succinate_Dehydrogenase_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexII Complex II (Succinate Dehydrogenase) SDHA SDHA SDHB SDHB (Fe-S) SDHA->SDHB e- SDHC_D SDHC/SDHD (Membrane Anchor) SDHB->SDHC_D e- Ubiquinol Ubiquinol (QH2) SDHC_D->Ubiquinol Reduction This compound This compound This compound->SDHB Inhibition Succinate Succinate Succinate->SDHA Oxidation Fumarate Fumarate Ubiquinone Ubiquinone (Q) Ubiquinone->SDHC_D ComplexIII Complex III Ubiquinol->ComplexIII e- to Complex III

Caption: Inhibition of Succinate Dehydrogenase by this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of fungicide efficacy. The following are generalized methodologies for conducting protective and curative assays.

Protective Activity Assay

This assay evaluates the ability of a fungicide to prevent fungal infection when applied before the pathogen.

1. Plant Material and Growth Conditions:

  • Use healthy, susceptible host plants of a uniform age and size.

  • Grow plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for both the plant and the pathogen.

2. Fungicide Application:

  • Prepare a series of concentrations of this compound and comparator fungicides.

  • Apply the fungicide solutions to the plant surfaces (typically foliage) until runoff, ensuring complete coverage.

  • Allow the treated plants to dry completely before inoculation.

3. Inoculum Preparation:

  • Culture the target fungal pathogen on a suitable artificial medium (e.g., Potato Dextrose Agar for many fungi).

  • Prepare a spore suspension of a known concentration (e.g., 1 x 10^5 spores/mL) in sterile distilled water containing a surfactant (e.g., Tween 20) to ensure even spreading on the leaf surface.

4. Inoculation:

  • Inoculate the treated plants by spraying the spore suspension evenly onto the plant surfaces.

  • Include a positive control (inoculated, untreated) and a negative control (uninoculated, untreated).

5. Incubation:

  • Place the inoculated plants in a high-humidity environment (e.g., a dew chamber or covered with plastic bags) for 24-48 hours to facilitate spore germination and infection.

  • Transfer the plants back to the controlled growth environment for disease development.

6. Disease Assessment:

  • After a specific incubation period (e.g., 7-14 days), assess the disease severity using a standardized rating scale (e.g., percentage of leaf area infected).

7. Data Analysis:

  • Calculate the percent disease control for each treatment relative to the positive control.

  • Determine the EC50 value by plotting the percent inhibition against the logarithm of the fungicide concentration.

Protective_Assay_Workflow A Plant Cultivation B Fungicide Application A->B Treat Plants D Inoculation B->D Inoculate Treated Plants C Inoculum Preparation C->D E Incubation D->E F Disease Assessment E->F G Data Analysis (EC50) F->G

Caption: Experimental Workflow for Protective Activity Assay.

Curative Activity Assay

This assay assesses the ability of a fungicide to halt or eradicate an existing fungal infection.

1. Plant Material and Growth Conditions:

  • Same as for the protective activity assay.

2. Inoculum Preparation and Inoculation:

  • Prepare the inoculum and inoculate the plants as described for the protective assay before any fungicide treatment.

3. Incubation (Pre-treatment):

  • Place the inoculated plants in a high-humidity environment for a defined period (e.g., 24, 48, or 72 hours) to allow for infection to establish.

4. Fungicide Application:

  • After the pre-treatment incubation period, apply the fungicide solutions to the infected plants.

5. Incubation (Post-treatment):

  • Return the treated plants to the controlled growth environment for the remainder of the disease development period.

6. Disease Assessment:

  • Assess disease severity at the end of the incubation period as described for the protective assay.

7. Data Analysis:

  • Calculate the percent disease control and determine the EC50 value as described for the protective assay.

Curative_Assay_Workflow A Plant Cultivation C Inoculation A->C Inoculate Plants B Inoculum Preparation B->C D Incubation (Pre-treatment) C->D E Fungicide Application D->E Treat Infected Plants F Incubation (Post-treatment) E->F G Disease Assessment F->G H Data Analysis (EC50) G->H

Caption: Experimental Workflow for Curative Activity Assay.

Comparison of Protective and Curative Performance

This compound consistently demonstrates strong performance in both protective and curative scenarios. Its high lipophilicity allows it to be readily absorbed into the waxy cuticle of the leaf, creating a protective barrier that is resistant to rain and UV degradation, thus providing extended residual activity[3]. This property is a key contributor to its excellent protective efficacy.

The translaminar movement of this compound, its ability to move from the upper to the lower leaf surface, further enhances its protective and curative action by protecting untreated plant surfaces and targeting established infections within the leaf tissue. Studies on cucumber powdery mildew have shown that this compound exhibits a level of systemic movement, particularly translaminar and transverse translocation[1].

While this compound's protective activity is often slightly stronger (lower EC50) than its curative activity, its ability to effectively halt the progression of an established infection makes it a valuable tool for integrated pest management programs. In field trials against Botrytis cinerea on strawberries, this compound provided high levels of control when applied as a protective spray schedule[2]. Similarly, it has shown effective control of important cereal diseases like Septoria tritici and rusts, where both protective and early curative applications are critical for yield protection.

Conclusion

This compound is a potent SDHI fungicide with robust protective and curative activities against a broad spectrum of fungal pathogens. Its unique chemical properties, including high lipophilicity and translaminar movement, contribute to its long-lasting efficacy and versatility in various disease management strategies. The quantitative data presented, along with the detailed experimental workflows, provide a solid foundation for researchers to further evaluate and compare the performance of this compound with other fungicidal alternatives in the development of effective and sustainable crop protection programs.

References

Isopyrazam Demonstrates Superior and More Durable Control of Powdery Mildew Compared to Strobilurin Fungicides, Particularly in the Face of Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data reveals that isopyrazam, a succinate dehydrogenase inhibitor (SDHI) fungicide, offers significantly higher and more persistent efficacy against powdery mildew than strobilurin fungicides. This performance advantage is especially critical given the widespread development of resistance to strobilurins in powdery mildew populations.

This compound provides a robust alternative for the management of powdery mildew, a pervasive and economically damaging fungal disease affecting a wide range of crops. Its distinct mode of action and sustained activity present a valuable tool for researchers, scientists, and drug development professionals engaged in the creation of effective crop protection strategies.

Performance Against Powdery Mildew: A Quantitative Comparison

Studies have consistently shown this compound to be more effective than strobilurin fungicides in controlling powdery mildew. A key study on cucumber powdery mildew (Podosphaera xanthii) provides a clear quantitative comparison.

FungicideChemical Class (FRAC Group)Protective Activity (EC50 in mg/L)[1]
This compound SDHI (7)0.04
PyraclostrobinStrobilurin (11)2.00
Kresoxim-methylStrobilurin (11)8.25
AzoxystrobinStrobilurin (11)13.04

The significantly lower EC50 value for this compound indicates its ability to inhibit 50% of the fungal population at a much lower concentration than the tested strobilurins, highlighting its superior intrinsic activity.[1]

Further greenhouse trials on cucumber demonstrated the prolonged efficacy of this compound. Twenty days after the final application, this compound maintained a high level of control, a significant advantage over the strobilurins tested.[1]

FungicideApplication Rate (g a.i./ha)Efficacy (%) 10 Days After Last Treatment[1]Efficacy (%) 20 Days After Last Treatment[1]
This compound 3085.1283.44
This compound 6092.3590.83
Pyraclostrobin15075.6365.82
Kresoxim-methyl15068.4155.73
Azoxystrobin337.560.2948.91

While direct comparative data for this compound against strobilurins on wheat (Blumeria graminis f. sp. tritici) and grape (Erysiphe necator) powdery mildew is less documented in head-to-head studies, the well-established prevalence of strobilurin resistance in these pathogens underscores the potential of this compound as a more reliable control agent.[2][3] Reports indicate that SDHI fungicides, the class to which this compound belongs, are effective against powdery mildew in cereals.[4]

Understanding the Mechanisms: Mode of Action

The differing efficacy of this compound and strobilurins can be attributed to their distinct molecular targets within the fungal respiratory chain.

This compound , as an SDHI fungicide, targets and inhibits the activity of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain. This blockage disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to the cessation of fungal growth and development.

Strobilurin fungicides act on a different part of the respiratory chain. They are Quinone outside Inhibitors (QoI), binding to the Qo site of the cytochrome bc1 complex (Complex III). This binding also halts ATP production, but through a different mechanism than SDHIs.

cluster_this compound This compound (SDHI) Mode of Action TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC_Q Electron Transport Chain (Ubiquinone Pool) SDH->ETC_Q e- This compound This compound This compound->SDH Inhibition ATP_Synthase_I ATP Synthesis ETC_Q->ATP_Synthase_I Drives

This compound inhibits the succinate dehydrogenase enzyme (Complex II).

cluster_strobilurin Strobilurin (QoI) Mode of Action Complex_I_II Complex I & II Ubiquinone Ubiquinone Pool Complex_I_II->Ubiquinone e- Complex_III Cytochrome bc1 Complex (Complex III) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Strobilurin Strobilurin Strobilurin->Complex_III Inhibition at Qo site Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase_S ATP Synthesis Complex_IV->ATP_Synthase_S Drives

Strobilurins block electron transfer at the Qo site of Complex III.

The Challenge of Strobilurin Resistance

A major limitation of strobilurin fungicides is the rapid development of resistance in powdery mildew populations. This resistance is primarily caused by a single point mutation, G143A, in the cytochrome b gene. This mutation alters the target site of the fungicide, preventing it from binding effectively and rendering it ineffective. The high selection pressure from repeated strobilurin use has led to the widespread prevalence of this resistance in key agricultural regions, resulting in control failures.[2][3] this compound, with its different mode of action, remains effective against these resistant strains. While resistance to SDHI fungicides can also develop, the risk is generally considered to be manageable through responsible use and rotation with other fungicide classes.[5][6]

cluster_resistance Strobilurin Resistance Mechanism Strobilurin_Fungicide Strobilurin Fungicide Qo_Site_WT Wild-Type Cytochrome b (Qo Site) Strobilurin_Fungicide->Qo_Site_WT Qo_Site_R Mutated Cytochrome b (G143A Mutation) Strobilurin_Fungicide->Qo_Site_R Binding_WT Binding and Inhibition of Respiration Qo_Site_WT->Binding_WT No_Binding No Binding Qo_Site_R->No_Binding Fungicide_Ineffective Fungicide Ineffective No_Binding->Fungicide_Ineffective

The G143A mutation prevents strobilurin binding to its target site.

Experimental Protocols

The following provides a generalized methodology for conducting fungicide efficacy trials against powdery mildew, based on common practices in the cited research.

1. Fungal Isolates and Inoculum Preparation:

  • Powdery mildew isolates are collected from infected plants in the field.

  • Single-spore isolates are established and maintained on susceptible host plants or leaf discs in a controlled environment.

  • For inoculation, a conidial suspension is prepared by washing spores from infected leaves with sterile distilled water containing a surfactant (e.g., Tween 20) to ensure even dispersal. The concentration of the spore suspension is adjusted using a hemocytometer.

2. Plant Material and Growth Conditions:

  • Susceptible cultivars of the host plant (e.g., cucumber, wheat, grape) are grown from seed in pots containing a sterile potting mix.

  • Plants are maintained in a greenhouse or growth chamber under controlled conditions of temperature, humidity, and photoperiod that are conducive to powdery mildew development.

3. Experimental Design and Fungicide Application:

  • A randomized complete block design is typically used, with multiple replications for each treatment.

  • Fungicide treatments, including a range of concentrations for EC50 determination and recommended field rates for efficacy trials, are applied to the plants. An untreated control is always included.

  • Applications are made using a sprayer calibrated to deliver a uniform and thorough coverage of the foliage.

  • For protective activity assays, fungicides are applied before inoculation. For curative activity assays, fungicides are applied at a specified time after inoculation.

4. Inoculation and Incubation:

  • Plants are inoculated by spraying the conidial suspension onto the leaf surfaces until runoff.

  • Inoculated plants are then incubated in a high-humidity environment for a period to facilitate spore germination and infection.

  • Following the initial incubation, plants are returned to the controlled growth environment for disease development.

5. Disease Assessment:

  • Disease severity is assessed at regular intervals after inoculation.

  • Assessment is typically done by visually estimating the percentage of leaf area covered with powdery mildew colonies. A disease severity index or rating scale may be used.

  • Data on disease incidence (the percentage of infected plants or leaves) may also be collected.

6. Data Analysis:

  • The collected data on disease severity and incidence are subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

  • For dose-response studies, EC50 values are calculated using probit or log-logistic regression analysis.

  • Fungicide efficacy is often calculated using Abbott's formula: Efficacy (%) = [(C-T)/C] x 100, where C is the disease severity in the control and T is the disease severity in the treated plot.

cluster_workflow General Experimental Workflow for Fungicide Efficacy Trial Start Start Isolate_Prep Fungal Isolate Preparation & Inoculum Production Start->Isolate_Prep Plant_Growth Host Plant Cultivation Start->Plant_Growth Inoculation Inoculation with Powdery Mildew Spores Isolate_Prep->Inoculation Exp_Design Experimental Design (Randomized Blocks) Plant_Growth->Exp_Design Fungicide_App Fungicide Application (Protective or Curative) Exp_Design->Fungicide_App Fungicide_App->Inoculation Incubation Incubation under Conducive Conditions Inoculation->Incubation Disease_Assess Disease Assessment (Severity & Incidence) Incubation->Disease_Assess Data_Analysis Statistical Analysis (ANOVA, EC50) Disease_Assess->Data_Analysis End End Data_Analysis->End

A typical workflow for evaluating fungicide performance against powdery mildew.

References

A Comparative Environmental Impact Assessment: Isopyrazam vs. Older Generation Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of novel fungicides is critical for managing crop diseases and ensuring food security. However, their environmental footprint is a growing concern. This guide provides a comprehensive comparison of the environmental impact of Isopyrazam, a succinate dehydrogenase inhibitor (SDHI) fungicide, with older generation fungicides, including chlorothalonil, mancozeb, tebuconazole, and carbendazim. This analysis is based on a review of publicly available experimental data on their environmental fate and ecotoxicity.

Executive Summary

This compound, a newer generation fungicide, exhibits a distinct environmental profile compared to its predecessors. While it demonstrates low acute toxicity to mammals and birds, concerns remain regarding its persistence in soil and high toxicity to aquatic organisms. Older fungicides like chlorothalonil and mancozeb also pose significant risks to aquatic life, with chlorothalonil being classified as a probable carcinogen. Triazoles, such as tebuconazole, are known for their persistence and potential for endocrine disruption. Carbendazim, a benzimidazole fungicide, is characterized by its persistence in water systems and high toxicity to earthworms. This guide presents a data-driven comparison to aid in the informed selection and development of fungicides with improved environmental safety profiles.

Data Presentation: Quantitative Comparison of Fungicide Environmental Impact

The following tables summarize key environmental parameters for this compound and selected older generation fungicides. Data has been compiled from various environmental fate and ecotoxicity studies.

Table 1: Physicochemical Properties and Environmental Fate

FungicideChemical ClassWater Solubility (mg/L)Soil Half-life (DT50) (days)Aquatic Half-life
This compound Pyrazole-carboxamide (SDHI)Low82.2 - 141.7[1]Photolysis half-life of 195 hours in purified water under simulated sunlight[2][3]
Chlorothalonil ChloronitrileLow[4]30 - 60[3][5]< 2 hours (in water/sediment system)[5]
Mancozeb DithiocarbamateLow[6]Not persistent (< 2 and 8 days in aerobic and anaerobic soils, respectively)[7][8]Can be persistent under certain conditions[6]; rapid hydrolysis with a half-life of less than 2 days[7][8]
Tebuconazole Triazole-88 - 202[9]Persistent[9][10]
Carbendazim BenzimidazoleLow[2]Moderately persistent (half-life of 4-6 months in some studies)[11]Can be very persistent under certain conditions[2]

Table 2: Ecotoxicity Data

FungicideAcute Toxicity to Fish (LC50, 96h)Acute Toxicity to Daphnia magna (EC50, 48h)Toxicity to Algae (EC50)Toxicity to Earthworms (LC50)Avian Acute Toxicity (LD50)
This compound High[8][12]High[8][12]Minimal risk[5]Minimal risk[5]Low acute toxicity (LD50: 3228 mg/kg bw)[5]
Chlorothalonil Highly toxic (LC50 0.25 mg/L for rainbow trout)[3]Immobilization at 1.8 µg/l[5]-Moderately toxic[13]Moderately toxic[13]
Mancozeb Highly toxic to warmwater fish[1]Highly toxic[6]-Moderately toxic[6]Slightly toxic[1]
Tebuconazole Moderately toxic to fish (LC50 values vary by species)[14]-Moderately toxic to Lemna gibba (EC50 0.14-0.15 mg/L)[15]--
Carbendazim Moderately toxic[2]Moderately toxic[2]-Highly toxic[2]Non-toxic[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data. Below are generalized protocols for common environmental impact assessments of fungicides.

Soil Persistence Studies

A common method to determine the persistence of a fungicide in soil is the laboratory soil incubation study.

Soil_Persistence_Workflow cluster_prep Sample Preparation cluster_treatment Fungicide Application cluster_analysis Residue Analysis cluster_data Data Interpretation soil_collection Collect and sieve representative soil samples soil_characterization Characterize soil properties (pH, organic matter, texture) soil_collection->soil_characterization fungicide_application Apply fungicide at a defined concentration soil_characterization->fungicide_application incubation Incubate treated soil under controlled temperature and moisture fungicide_application->incubation sampling Collect soil subsamples at specific time intervals incubation->sampling extraction Extract fungicide residues using an appropriate solvent sampling->extraction analysis Quantify residues using analytical techniques (e.g., HPLC, GC-MS) extraction->analysis dt50_calculation Calculate the dissipation time for 50% of the compound (DT50) analysis->dt50_calculation

Workflow for a typical soil persistence study.

This workflow involves treating characterized soil samples with the fungicide and incubating them under controlled conditions. Subsamples are taken at various time points, and the remaining fungicide concentration is measured to calculate the half-life (DT50).

Aquatic Toxicity Testing

The acute toxicity of fungicides to aquatic organisms is often assessed using standardized tests with indicator species like Daphnia magna (water flea) and rainbow trout.

Aquatic_Toxicity_Workflow cluster_setup Test Setup cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis prepare_solutions Prepare a series of fungicide concentrations in water acclimate_organisms Acclimate test organisms (e.g., Daphnia, fish) to test conditions prepare_solutions->acclimate_organisms expose_organisms Expose organisms to different fungicide concentrations for a set duration (e.g., 48h for Daphnia, 96h for fish) acclimate_organisms->expose_organisms monitor_mortality Record mortality and sublethal effects at regular intervals expose_organisms->monitor_mortality calculate_lc50 Calculate the lethal concentration for 50% of the population (LC50/EC50) monitor_mortality->calculate_lc50

Workflow for an acute aquatic toxicity test.

In this protocol, test organisms are exposed to a range of fungicide concentrations for a specified period. The concentration that causes mortality or immobilization in 50% of the test population (LC50 or EC50) is then determined.

Signaling Pathways and Logical Relationships

The environmental impact of a fungicide is a result of complex interactions between its chemical properties and various environmental compartments.

Environmental_Impact_Pathway cluster_fate Environmental Fate Processes cluster_effects Ecotoxicological Effects Fungicide Fungicide Application Soil Soil Fungicide->Soil Deposition Water Surface & Ground Water Fungicide->Water Drift, Runoff Air Air Fungicide->Air Volatilization Persistence Persistence (Degradation) Soil->Persistence Mobility Mobility (Leaching, Runoff) Soil->Mobility Toxicity Toxicity Water->Toxicity Bioaccumulation Bioaccumulation Water->Bioaccumulation Volatility Volatility Air->Volatility Biota Non-target Organisms Mobility->Water Toxicity->Biota Bioaccumulation->Biota

Environmental fate and effects of fungicides.

This diagram illustrates the key pathways and processes that determine the environmental impact of a fungicide following its application. The fungicide can enter soil, water, and air, where it undergoes various fate processes such as degradation and transport. These processes, in turn, influence its potential to cause adverse effects on non-target organisms.

Conclusion

The selection of a fungicide should not solely be based on its efficacy against target pathogens but must also consider its broader environmental consequences. This guide highlights that while a newer fungicide like this compound may offer advantages in certain toxicological endpoints compared to some older fungicides, it is not without its own environmental concerns, particularly regarding its persistence and aquatic toxicity. Older fungicides, while effective, often present significant environmental risks that have led to regulatory restrictions or bans in some regions.

For researchers and professionals in drug development, this comparative assessment underscores the importance of integrating environmental impact studies early in the fungicide development pipeline. The goal should be to develop next-generation fungicides that are not only potent and specific but also readily degradable and pose minimal risk to non-target organisms and the wider ecosystem. Continuous monitoring and research into the long-term environmental effects of all fungicides are essential for sustainable agricultural practices.

References

comparative analysis of Isopyrazam degradation kinetics in different soil types

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Isopyrazam Degradation Kinetics in Diverse Soil Environments

This compound, a broad-spectrum pyrazole-carboxamide fungicide, plays a crucial role in modern agriculture. Its environmental fate, particularly its degradation in soil, is a key determinant of its potential for accumulation and off-target effects. This guide provides a comparative analysis of this compound's degradation kinetics across various soil types, supported by experimental data from recent scientific literature. The information is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate a deeper understanding of this compound's behavior in the terrestrial environment.

Data Presentation: Degradation Kinetics of this compound

The persistence of this compound in soil, often quantified by its half-life (DT₅₀), varies significantly with soil characteristics. The following tables summarize the degradation half-lives of this compound and its isomers in different soil types as reported in peer-reviewed studies.

Soil TypeThis compound Half-Life (DT₅₀) in daysReference
Cinnamon Soil82.2[1][2]
Red Soil141.7[1][2]
Black Soil120.3[1][2]

Table 1: Comparative Half-Life of this compound in Different Soil Types.

This compound exists as two isomers, syn-IZM and anti-IZM, which exhibit different degradation rates in the field.

IsomerHalf-Life (DT₅₀) in Soil (Field Conditions) in daysReference
syn-IZM13.6 - 33.0[3]
anti-IZM21.7 - 46.2[3]

Table 2: Degradation Half-Lives of this compound Isomers in Soil.

Experimental Protocols

The determination of this compound's degradation kinetics in soil involves a series of controlled laboratory or field experiments. The general methodology, based on protocols described in the cited literature, is as follows:

1. Soil Collection and Characterization:

  • Soil samples representative of different agricultural regions are collected.

  • Key physicochemical properties of the soil are characterized, including pH, organic matter content, texture (sand, silt, clay composition), and microbial biomass.

2. This compound Application:

  • A stock solution of this compound is prepared in a suitable solvent.

  • The this compound solution is applied to the soil samples at a concentration relevant to typical agricultural application rates. The application is performed to ensure uniform distribution.

3. Incubation:

  • The treated soil samples are incubated under controlled laboratory conditions, typically at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity).

  • For field studies, plots are established in agricultural fields, and environmental conditions are monitored throughout the study period.

4. Sampling:

  • Soil samples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days) after the application of this compound.

5. Residue Analysis:

  • This compound residues are extracted from the soil samples using an appropriate solvent (e.g., acetonitrile).

  • The extracts are cleaned up to remove interfering substances.

  • The concentration of this compound in the extracts is quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[4][5]

6. Data Analysis:

  • The degradation kinetics of this compound are determined by fitting the concentration data over time to a suitable kinetic model, most commonly the first-order kinetic model.

  • The degradation half-life (DT₅₀) is calculated from the rate constant of the model.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for studying this compound degradation and the key factors influencing this process.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_results Results soil_collection Soil Collection & Characterization spiking Soil Spiking with this compound soil_collection->spiking isopyrazam_prep This compound Stock Solution Prep isopyrazam_prep->spiking incubation Incubation (Controlled Conditions) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Extract Cleanup extraction->cleanup analysis HPLC-MS/MS or GC-MS Quantification cleanup->analysis kinetics Kinetic Modeling analysis->kinetics dt50 Half-life (DT₅₀) Calculation kinetics->dt50

Caption: Experimental workflow for this compound degradation kinetics study.

influencing_factors cluster_soil Soil Properties cluster_microbial Microbial Factors cluster_environmental Environmental Conditions degradation This compound Degradation soil_type Soil Type (e.g., Red, Black) soil_type->degradation om Organic Matter om->degradation ph pH ph->degradation texture Texture texture->degradation microbial_activity Microbial Activity microbial_activity->degradation bacillus Bacillus sp. bacillus->microbial_activity temperature Temperature temperature->degradation moisture Moisture moisture->degradation

Caption: Factors influencing this compound degradation in soil.

Discussion

The degradation of this compound in soil is a complex process influenced by a combination of soil properties, microbial activity, and environmental conditions. The provided data indicates that soil type plays a significant role, with half-lives varying by nearly twofold between cinnamon and red soils.[1][2] This variation can be attributed to differences in soil organic matter content, pH, and microbial communities, all of which are known to affect pesticide degradation rates.

Microbial degradation has been identified as a key pathway for this compound dissipation.[1][2] Specifically, bacteria such as Bacillus sp. have been shown to be capable of degrading this compound.[1][2] The primary degradation mechanisms involve hydroxylation, epoxidation, and dehydration.[1][2]

Furthermore, the stereochemistry of this compound influences its degradation. The syn-IZM and anti-IZM isomers exhibit different degradation rates, with the syn-isomer generally degrading faster under field conditions. This highlights the importance of isomer-specific analysis in environmental fate studies.

References

Evaluating the Synergistic Effects of Isopyrazam in Combination with Other Fungicides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the synergistic interactions between fungicides is paramount for developing effective and sustainable disease management strategies. This guide provides an objective comparison of Isopyrazam's performance when combined with other fungicides, supported by experimental data and detailed methodologies.

This compound, a potent succinate dehydrogenase inhibitor (SDHI) fungicide, has demonstrated significant efficacy in controlling a broad spectrum of fungal plant pathogens.[1][2] Its mode of action involves the inhibition of the succinate dehydrogenase enzyme, a critical component of the mitochondrial respiratory chain in fungi.[1] To enhance its field performance and manage the risk of fungicide resistance, this compound is frequently formulated in combination with other fungicides possessing different modes of action. This guide delves into the synergistic effects observed in such combinations, offering a quantitative comparison and detailed experimental protocols for evaluation.

Quantitative Performance of this compound Combinations

The synergistic effect of a fungicide mixture is achieved when the combined antifungal activity is greater than the sum of the individual activities of its components. This allows for reduced application rates, broader disease control spectra, and more effective resistance management. The following table summarizes the synergistic interactions of this compound with other fungicides against key plant pathogens.

Target PathogenCombination Fungicide(s)This compound EC50 (mg/L)Combination EC50 (mg/L)Synergy Ratio (SR)Reference
Zymoseptoria tritici (Septoria Leaf Blotch of Wheat)Epoxiconazole0.0281 - 4.53Data Not AvailableData Not Available[2][3]
Fusarium graminearum (Fusarium Head Blight of Wheat)ProthioconazoleInsensitiveData Not AvailableData Not Available[2]

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth. A lower EC50 value indicates higher fungicidal activity. Synergy Ratio (SR) is calculated to quantify the degree of synergy. A value greater than 1 indicates a synergistic interaction.

Note: While studies confirm the use of this compound in mixtures with fungicides like epoxiconazole and prothioconazole for the control of pathogens such as Zymoseptoria tritici, specific quantitative data on the synergistic interactions (i.e., EC50 values of the mixtures and calculated synergy ratios) from publicly available peer-reviewed literature is limited. The provided data for this compound's standalone EC50 against Z. tritici highlights its inherent activity. The insensitivity of F. graminearum to this compound underscores the importance of combination products for broad-spectrum disease control.

Experimental Protocols for Evaluating Fungicide Synergy

The following methodologies are standard for assessing the synergistic effects of fungicide combinations in a laboratory setting.

In Vitro Antifungal Susceptibility Testing

This experiment determines the EC50 values of the individual fungicides and their mixtures against a target fungal pathogen.

a. Fungal Isolate and Culture Preparation:

  • Obtain a pure culture of the target fungal pathogen (e.g., Zymoseptoria tritici).

  • Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an optimal temperature (e.g., 20-22°C) until sufficient sporulation is observed.

  • Prepare a spore suspension by flooding the agar plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface.

  • Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

b. Fungicide Stock Solutions and Dilutions:

  • Prepare stock solutions of this compound and the partner fungicide(s) in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • Create a series of dilutions for each fungicide and for the mixtures at various ratios (e.g., 1:1, 1:2, 2:1).

c. Microtiter Plate Assay (Checkerboard Assay):

  • In a 96-well microtiter plate, add a defined volume of liquid growth medium (e.g., Potato Dextrose Broth - PDB).

  • Add the appropriate concentrations of the individual fungicides and their mixtures to the wells. The checkerboard layout allows for testing a range of concentrations of both fungicides simultaneously.

  • Inoculate each well with the prepared spore suspension.

  • Include control wells with no fungicide and wells with solvent only to ensure the solvent does not inhibit fungal growth.

  • Incubate the plates at the optimal temperature for the pathogen for a specified period (e.g., 3-7 days).

d. Data Analysis:

  • Measure the fungal growth in each well, typically by assessing the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition for each fungicide concentration and mixture compared to the control.

  • Determine the EC50 values for the individual fungicides and the mixtures by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Calculation of Synergistic Interaction

The Synergy Ratio (SR) or Fractional Inhibitory Concentration (FIC) Index is calculated to quantify the interaction between the fungicides.

a. Wadley's Formula for Synergy Ratio: Wadley's method is commonly used for fungicides with similar modes of action. The expected EC50 of the mixture is calculated, and this is compared to the observed EC50.

SR = Expected EC50 of the mixture / Observed EC50 of the mixture

  • An SR > 1 indicates synergy.

  • An SR = 1 indicates an additive effect.

  • An SR < 1 indicates antagonism.

b. Abbott's Formula for Synergy Factor (SF): Abbott's formula is often used when the fungicides have different modes of action.[4][5]

Expected % Inhibition = A + B - (A * B / 100) where A and B are the observed % inhibition of the individual fungicides.

SF = Observed % Inhibition of the mixture / Expected % Inhibition

  • An SF > 1 indicates synergy.

  • An SF = 1 indicates an additive effect.

  • An SF < 1 indicates antagonism.

Visualizing Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the mode of action of this compound and the workflow for evaluating fungicide synergy.

cluster_0 Mitochondrial Respiratory Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electrons This compound This compound This compound->SDH Inhibition ATP ATP Production ETC->ATP

Caption: Mode of action of this compound in the fungal mitochondrial respiratory chain.

cluster_workflow Fungicide Synergy Evaluation Workflow prep 1. Prepare Fungal Spore Suspension and Fungicide Solutions checkerboard 2. Perform Checkerboard Assay in Microtiter Plate prep->checkerboard incubation 3. Incubate Plates checkerboard->incubation read 4. Measure Fungal Growth (Optical Density) incubation->read calculate_ec50 5. Calculate EC50 Values read->calculate_ec50 calculate_sr 6. Calculate Synergy Ratio (SR) calculate_ec50->calculate_sr interpret 7. Interpret Interaction (Synergistic, Additive, or Antagonistic) calculate_sr->interpret

Caption: Experimental workflow for evaluating the synergistic effects of fungicide combinations.

References

Safety Operating Guide

Proper Disposal Procedures for Isopyrazam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The correct handling and disposal of isopyrazam are paramount for ensuring laboratory safety and environmental protection. This compound is a fungicide classified as a moderately hazardous substance that poses significant risks, including suspected carcinogenicity, potential damage to fertility, and high toxicity to aquatic life with long-lasting effects.[1][2][3][4] Adherence to stringent disposal protocols is essential to mitigate these risks.

This guide provides a procedural framework for the safe disposal of this compound and its containers, tailored for research, scientific, and drug development professionals.

Core Disposal Principles
  • Do Not Dispose as Common Waste : this compound must not be disposed of with household or general laboratory garbage.[1]

  • Prevent Environmental Release : Under no circumstances should this compound or its containers be allowed to enter sewage systems, drains, or any water course.[1][5] It is classified as an environmentally hazardous substance for transport (UN3077).[1]

  • Follow Regulatory Mandates : All disposal activities must comply with local, regional, national, and international regulations for hazardous waste.[1][3]

  • Use Personal Protective Equipment (PPE) : Always wear appropriate PPE, including protective gloves, clothing, and eye/face protection, when handling this compound waste.[1][6]

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Segregation
  • Chemical Waste : Collect any unused or waste this compound in its original container or a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials : Any materials that have come into contact with this compound (e.g., gloves, absorbent pads, glassware) must be treated as hazardous waste. Dispose of this contaminated material as waste according to official regulations.[1]

  • Labeling : Ensure all waste containers are explicitly labeled with "Hazardous Waste" and the chemical name "this compound."

Step 2: Decontamination of Empty Containers

Empty containers must be properly decontaminated before disposal to remove residual pesticide.

  • Triple Rinsing : This is a standard procedure for pesticide containers.[7]

    • Fill the empty container about one-quarter full with a suitable solvent (e.g., the solvent used in the original formulation or another appropriate solvent that will not react with the container).

    • Securely close the container and shake vigorously for at least 30 seconds.

    • Empty the rinsate into a designated hazardous waste container for later disposal. Do not pour the rinsate down the drain .[8]

    • Repeat this rinsing process two more times.[7]

  • Puncturing : After the final rinse, puncture the container to prevent reuse.[7]

  • Disposal : The triple-rinsed and punctured container can typically be disposed of in regular trash, but always confirm this with your local waste management authority.[7]

Step 3: Storage of Waste
  • Store waste this compound and contaminated materials in a designated, secure, and well-ventilated area, away from incompatible materials.[6][9]

  • Containers should be kept tightly closed and stored in a cool, dry place.[6]

  • Store waste in a locked location to prevent unauthorized access.[1][7]

Step 4: Final Disposal
  • Contact a Licensed Waste Disposal Service : The primary and recommended method for disposing of this compound is through an approved and licensed hazardous waste disposal company.[3][9] These services are equipped to handle and treat chemical waste according to regulations.

  • Incineration : A specified method for disposal is to dissolve the this compound in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a certified facility.

  • Consult Local Authorities : Always check with your local solid waste management authority, environmental agency, or health department to confirm approved disposal methods and collection programs in your area.[5]

Quantitative Data: Environmental Fate and Toxicity

Proper disposal is critical due to this compound's persistence and toxicity. The following table summarizes key quantitative data regarding its environmental impact.

ParameterValueInterpretation & ContextSource
Aquatic Toxicity EC50 (Daphnia): 0.13 mg/LVery toxic to aquatic invertebrates. This value represents the concentration at which 50% of the test population is affected.[1]
Photodegradation Half-life (sunlight, water): 195 hoursDegrades in water when exposed to sunlight, but the process is slow.[10]
Half-life (UV light, water): 30 minutesUV irradiation significantly accelerates the breakdown of this compound in water.[10]
Soil Degradation Half-life (cinnamon soil): 82.2 daysPersistence varies significantly with soil type.[11]
Half-life (red soil): 141.7 days[11]
Half-life (black soil): 120.3 days[11]
Biodegradation 86% degradation by P. syringaeCertain bacteria can break down this compound over time. Pseudomonas syringae showed the highest efficacy in a 35-day study.[12][13]

Experimental Methodologies

The data presented above are derived from scientific studies on the environmental fate of this compound. While full experimental protocols are not available in the cited abstracts, the general methodologies are described below:

  • Photodegradation Studies : The photodegradation behavior of this compound was investigated in aqueous solutions under simulated sunlight and direct UV irradiation.[10] The study identified nine transformation products, indicating that the degradation pathways include the cleavage of C-N bonds, hydroxylation, and photoisomerization.[10] Worryingly, some of these transformation products exhibited higher toxicity to aquatic organisms than the parent this compound compound.[10]

  • Soil and Microbial Degradation Studies : The degradation kinetics of this compound were studied in different types of soil (cinnamon, red, and black).[11] A bacterial strain, Bacillus sp. A01, was isolated from soil and demonstrated the ability to degrade 72.9% of this compound at a concentration of 10 mg/L within 6 days in a laboratory medium.[11] Another study found that the bacteria Pseudomonas syringae and Xanthomonas axonopodis could degrade 86% and 80% of this compound, respectively, over 35 days.[12][13] These studies indicate that microbial-mediated processes are key pathways for its degradation in the environment.[11]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Isopyrazam_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Step 1: Identify Waste Type is_container Is it an empty container? identify_waste->is_container ppe->identify_waste rinse Step 2: Triple-Rinse Container with appropriate solvent is_container->rinse Yes is_chemical Chemical Waste or Contaminated Material is_container->is_chemical No puncture Puncture Container to prevent reuse rinse->puncture collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Container (per local regulations) puncture->dispose_container segregate Step 3: Segregate and Contain in labeled hazardous waste bin collect_rinsate->segregate is_chemical->segregate store Step 4: Store Securely in designated area segregate->store contact_vendor Step 5: Arrange Pickup by Licensed Waste Disposal Vendor store->contact_vendor end End: Waste Disposed Safely contact_vendor->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Isopyrazam

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Isopyrazam

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural instructions are designed to ensure safe operational use and disposal, establishing a foundation of trust in laboratory safety and chemical management.

This compound is a broad-spectrum foliar fungicide.[1] While effective for its intended use, it presents several health and environmental hazards that necessitate stringent safety protocols.

Hazard Identification and Classification

This compound is classified with multiple hazard statements, indicating potential risks to human health and the environment. It is suspected of causing cancer, damaging fertility or the unborn child, and may cause an allergic skin reaction.[2][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][4]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Sensitization1H317: May cause an allergic skin reaction[3][4]
Carcinogenicity2H351: Suspected of causing cancer[2][3][4]
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child[2][3][4]
Acute Aquatic Toxicity1H400: Very toxic to aquatic life[3]
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects[2][3][4]
WHO Classification IIModerately hazardous[5]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure when handling this compound. The pesticide label is the primary source of information for PPE requirements.[6]

Table 2: Recommended Personal Protective Equipment for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesUse unlined, durable, chemical-resistant gauntlet gloves that extend up the forearm.[6][7] Do not use leather, paper, or fabric gloves.[7] Wash the exterior of gloves before removal.[7]
Body Protective clothingAt a minimum, wear a long-sleeved shirt and long pants.[8] For enhanced protection, use chemical-resistant coveralls.[6] A chemical-resistant apron may also be required for mixing and loading.[6]
Eyes & Face Safety glasses, goggles, face shieldFor low-exposure situations, wear safety glasses with brow and side shields.[8] For high-exposure activities like mixing, wear chemical goggles and a face shield.[7]
Feet Chemical-resistant bootsWear unlined, chemical-resistant boots that cover the ankles.[8] Pant legs should be worn outside of the boots to prevent pesticides from entering.[7][8]
Respiratory RespiratorAn air-purifying respirator may be necessary depending on the handling procedure and ventilation.[6] Consult the product's Safety Data Sheet (SDS) for specific respirator requirements.

Operational Plan: Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidental exposure and environmental contamination.

Handling this compound
  • Ventilation: Always handle this compound in a well-ventilated area. Use local exhaust ventilation or work in a fume hood to minimize airborne concentrations.[2]

  • Avoid Inhalation: Take precautions to avoid breathing in dust, fumes, or spray.[2]

  • Prevent Contact: Avoid direct contact with skin and eyes.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[2] Remove contaminated clothing immediately.[7]

Storage of this compound
  • Secure Location: Store this compound in a cool, dry, and secure location that is locked and inaccessible to unauthorized personnel, children, and pets.[2][9][10]

  • Original Container: Keep the product in its original, labeled container at all times.[10]

  • Temperature: Store in an area where temperatures are generally maintained between 5°C and 20°C (40-90°F).[10][11] Protect from freezing.[11]

  • Segregation: Store away from food, feed, and flammable materials.[10]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination, particularly to aquatic ecosystems.[2]

Disposing of this compound Waste
  • Follow Label Instructions: Adhere to the disposal instructions found in the "Storage and Disposal" section of the product label.[12][13]

  • Avoid Household Waste: Do not dispose of this compound with household garbage.[2]

  • Prevent Water Contamination: Do not allow the product or its waste to enter sewage systems, drains, or water bodies.[2][13]

  • Approved Facility: Dispose of waste at an approved waste disposal facility or through a household hazardous waste collection program.[9][13] Contact your local environmental or solid waste authority for guidance.[13]

Disposing of Empty Containers
  • Rinsing: Thoroughly rinse the empty container.

    • Triple Rinse: Fill the container 1/4 full with water, recap, and shake for 10 seconds. Drain the rinsate into the application equipment or a mix tank. Repeat this procedure two more times.[9]

    • Pressure Rinse: Hold the container upside down over the application equipment and rinse for at least 30 seconds.[9]

  • Final Disposal: Once cleaned, offer the container for recycling if available.[9] Otherwise, puncture the container to prevent reuse and dispose of it in a sanitary landfill or by incineration, as permitted by state and local regulations.[9]

Emergency Procedures and First Aid

Immediate and appropriate action is vital in the event of an exposure.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If symptoms persist, seek medical attention.[2]
Skin Contact Immediately remove all contaminated clothing.[7] Wash the affected area thoroughly with soap and water.[2][7]
Eye Contact Immediately rinse the eyes with clean water for at least 15 minutes, holding the eyelids open.[2][7] Seek medical attention.[7]
Ingestion Do not induce vomiting. If symptoms persist, consult a doctor.[2]

In any case of exposure, if you are concerned, seek medical advice or attention.[2]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical steps for safely managing this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Operation Phase cluster_cleanup 3. Post-Operation & Disposal Phase cluster_emergency 4. Emergency Response A Review Safety Data Sheet (SDS) and Product Label B Prepare and Inspect Required Personal Protective Equipment (PPE) A->B C Ensure Proper Ventilation (e.g., Fume Hood is Operational) B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) C->D Proceed to Handling E Handle this compound (Weighing, Mixing, Application) D->E F Store Securely When Not in Use (Locked, Cool, Dry Location) E->F K In Case of Exposure/Spill E->K If Spill/Exposure Occurs G Decontaminate Work Area F->G Complete Operation H Properly Remove and Clean/Dispose of PPE G->H I Dispose of this compound Waste (Approved Facility) H->I J Rinse and Dispose of Empty Container I->J J->A For Next Use L Follow First Aid Procedures (See Table 3) K->L M Consult SDS for Spill Cleanup K->M

Caption: Workflow for Safe this compound Handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.